Caftaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKAHCIOQPKFW-JTNORFRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036866 | |
| Record name | Caftaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
618.2 °C at 760 mmHg | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67879-58-7 | |
| Record name | Caftaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67879-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Caftaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caftaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CAFTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCV7W3174L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Intracellular Metabolic Pathways of Caftaric Acid
Precursor Substrate Utilization in Caftaric Acid Biosynthesis
The formation of this compound is contingent upon the availability of two key precursors: caffeic acid and tartaric acid. These molecules originate from distinct and fundamental metabolic pathways within the plant cell, highlighting the integration of primary and secondary metabolism in the synthesis of this specialized metabolite.
Caffeic acid is a central intermediate in the phenylpropanoid pathway, a metabolic cascade that gives rise to a vast array of plant natural products. The biosynthesis of caffeic acid begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps.
The initial and committing step in the phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine ammonia-lyase (PAL) . Subsequently, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid researchgate.netnih.gov. This hydroxylation is a critical step, preparing the phenylpropanoid intermediate for further modifications rowan.eduoup.com.
The activation of p-coumaric acid is then achieved by 4-coumarate-CoA ligase (4CL) , which catalyzes the formation of a high-energy thioester bond with coenzyme A (CoA) to produce p-coumaroyl-CoA nih.govjst.go.jpresearchgate.net. This activated intermediate is then hydroxylated at the 3-position of the aromatic ring by p-coumarate 3-hydroxylase (C3'H) , another cytochrome P450 enzyme, to form caffeoyl-CoA usda.govpreprints.org. The release of caffeic acid from caffeoyl-CoA makes it available for subsequent esterification.
Table 1: Key Enzymes in the Biosynthesis of Caffeic Acid
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. |
| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| p-coumarate 3-hydroxylase | C3'H | Catalyzes the hydroxylation of p-coumaroyl-CoA to caffeoyl-CoA. |
Tartaric acid, a dicarboxylic acid, serves as the second essential precursor for this compound synthesis. Its biogenesis is closely linked to the catabolism of a well-known antioxidant, ascorbic acid (vitamin C).
In plants such as the grapevine (Vitis vinifera), the primary pathway for tartaric acid biosynthesis originates from the breakdown of L-ascorbic acid frontiersin.orgnih.govmdpi.comencyclopedia.pubpnas.orgnih.gov. The pathway is initiated by the conversion of L-ascorbic acid to L-idonic acid. A key and rate-limiting step in this pathway is the oxidation of L-idonate to 5-keto-D-gluconic acid, a reaction catalyzed by the enzyme L-idonate dehydrogenase (L-IDH) frontiersin.orgnih.govpnas.orggoogle.comresearchgate.net. Subsequent enzymatic steps, which are not yet fully elucidated, lead to the cleavage of the six-carbon chain of 5-keto-D-gluconic acid to yield the four-carbon tartaric acid.
Table 2: Key Enzyme in the Biosynthesis of Tartaric Acid from Ascorbic Acid
| Enzyme | Abbreviation | Function |
| L-idonate dehydrogenase | L-IDH | Catalyzes the oxidation of L-idonate to 5-keto-D-gluconic acid. |
Tartaric Acid as an Essential Organic Acid Precursor
Enzymatic Catalysis and Biotransformation in this compound Formation
The final step in the biosynthesis of this compound is the esterification of caffeic acid and tartaric acid. This reaction is catalyzed by a specific class of enzymes known as acyltransferases.
The esterification reaction is mediated by an enzyme that transfers the caffeoyl group from an activated donor, typically caffeoyl-CoA, to the hydroxyl group of tartaric acid. This enzymatic activity has been identified as a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase.
The enzymes responsible for the synthesis of hydroxycinnamic acid esters, including this compound, belong to the BAHD acyltransferase superfamily nih.govfrontiersin.orgnih.govwikipedia.orgnih.govoup.comannualreviews.orgresearchgate.netnih.govdntb.gov.ua. This family of enzymes is characterized by two conserved motifs: an HXXXD motif, which is part of the catalytic site, and a DFGWG motif, which is involved in binding the CoA-thioester substrate wikipedia.org. BAHD acyltransferases exhibit a broad range of substrate specificities, utilizing various acyl-CoAs and alcohol or amine acceptors to generate a diverse array of natural products nih.govfrontiersin.orgnih.govoup.com.
Research on perennial peanut (Arachis glabrata) leaves has demonstrated the presence of a hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) activity. This enzyme is capable of transferring caffeoyl moieties from caffeoyl-CoA to tartaric acid, with a specific activity of 8 ± 1.8 pkat mg⁻¹ of crude protein extract researchgate.net. This finding provides direct evidence for the enzymatic basis of this compound formation and implicates a BAHD acyltransferase in this crucial biosynthetic step. The substrate promiscuity observed in this and other BAHD acyltransferases suggests a mechanism for the synthesis of a variety of hydroxycinnamic acid esters in plants nih.govnih.govnih.govpeerj.comresearchgate.netresearchgate.net.
Table 3: Characterized Acyltransferase Activity for this compound Synthesis
| Enzyme Activity | Source Organism | Acyl Donor | Acyl Acceptor | Specific Activity (pkat mg⁻¹ protein) |
| Hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) | Arachis glabrata (perennial peanut) | Caffeoyl-CoA | Tartaric Acid | 8 ± 1.8 |
Identification and Functional Characterization of Acyltransferases
Specificity of EpHTT and EpHQT Enzymes
In the medicinal plant Echinacea purpurea, two specific enzymes from the BAHD acyltransferase family have been identified as crucial for the biosynthesis of this compound and the related compound, chlorogenic acid. These are hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (EpHTT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (EpHQT), respectively. nih.gov
An activity-guided approach led to the identification of these two cytosolic enzymes. nih.gov While both enzymes exhibit a preference for caffeoyl-CoA as the acyl donor, their specificity lies in the acyl acceptor molecule. EpHTT specifically catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to tartaric acid, resulting in the formation of this compound. Conversely, EpHQT catalyzes the transfer of the same acyl donor to quinic acid, producing chlorogenic acid. nih.gov This specificity ensures the directed synthesis of these distinct caffeic acid derivatives within the plant.
Genetic studies in E. purpurea have confirmed the roles of these enzymes. Overexpression of the EpHTT gene in hairy root cultures led to a corresponding increase in this compound levels, while silencing the gene resulted in decreased levels. A similar correlation was observed between the expression of the EpHQT gene and the concentration of chlorogenic acid. nih.gov
| Enzyme | Acyl Donor (Preferred) | Acyl Acceptor | Product | Organism |
|---|---|---|---|---|
| EpHTT | Caffeoyl-CoA | Tartaric acid | This compound | Echinacea purpurea |
| EpHQT | Caffeoyl-CoA | Quinic acid | Chlorogenic acid | Echinacea purpurea |
Associated Enzyme Systems in Hydroxycinnamic Acid Esterification
The esterification of hydroxycinnamic acids is a key reaction in the formation of compounds like this compound and is catalyzed by a diverse group of enzymes known as acyltransferases. Specifically, the enzymes responsible belong to the BAHD acyltransferase superfamily, which utilize coenzyme A (CoA) thioesters as acyl donors and various molecules as acyl acceptors. nih.govnih.gov
In the biosynthesis of this compound, the specific enzyme is a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT). nih.govresearchgate.net This enzyme facilitates the condensation reaction between caffeoyl-CoA (the activated form of caffeic acid) and tartaric acid. nih.gov Research in Vitis vinifera (grapevine) has pointed to a hydroxycinnamoyltransferase (VvHCT) as a likely candidate gene responsible for this compound biosynthesis.
Similar enzyme systems are found across the plant kingdom for the synthesis of other hydroxycinnamic acid esters. For example, hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) are responsible for producing shikimate and quinate esters, respectively, which are important intermediates in the phenylpropanoid pathway and precursors to lignin. nih.govpeerj.com Another related enzyme, tartronate (B1221331) O-hydroxycinnamoyltransferase, which catalyzes the reaction between sinapoyl-CoA and 2-hydroxymalonate, has been identified in mung bean. wikipedia.org This highlights a conserved enzymatic mechanism for the esterification of various hydroxycinnamic acids with different organic acids and alcohols.
Genetic Regulation and Transcriptional Control of this compound Biosynthesis
Gene Expression Profiles of Biosynthetic Enzymes in Model Organisms
The genetic regulation of this compound biosynthesis has been investigated in plants that are significant producers of the compound, such as grapevine (Vitis vinifera) and purple coneflower (Echinacea purpurea).
In Vitis vinifera, the biosynthesis of this compound depends on the availability of its two precursors: caffeic acid and tartaric acid. The expression of genes involved in the tartaric acid biosynthetic pathway, such as L-idonate dehydrogenase (VvL-IdnDH), has been shown to be developmentally regulated. nih.govunito.it Transcripts for VvL-IdnDH are particularly abundant during the early stages of grape berry development, which correlates with the period of tartaric acid accumulation. unito.it More directly, a quantitative trait loci (QTL) analysis in grapevine identified a specific genomic region associated with this compound levels, with a candidate hydroxycinnamoyltransferase (VvHCT) gene located within this region.
In Echinacea purpurea, the expression of genes encoding key enzymes in the phenylpropanoid pathway are considered markers for the production of caffeic acid derivatives. These include phenylalanine ammonia-lyase (PAL), 4-hydroxyl cinnamoyl CoA ligase (4CL), and hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT). researchgate.net Their expression levels can be influenced by elicitors like methyl jasmonate, indicating a transcriptional response to environmental or developmental cues. researchgate.net
| Organism | Gene/Enzyme | Observation | Reference |
|---|---|---|---|
| Vitis vinifera | L-idonate dehydrogenase (VvL-IdnDH) | Expression is highest in early berry development, correlating with tartaric acid accumulation. | nih.govunito.it |
| Vitis vinifera | Hydroxycinnamoyltransferase (VvHCT) | Identified as a candidate gene in a QTL associated with this compound levels. | |
| Echinacea purpurea | PAL, 4CL, HTT | Considered genetic markers for polyphenol biosynthesis, including this compound. | researchgate.net |
Transcriptomic Analyses of this compound Pathway Genes
Transcriptomic studies, which provide a snapshot of all gene activity in a tissue at a specific time, have been instrumental in elucidating the genetic control of this compound biosynthesis.
A combined transcriptomic and metabolomic analysis of Echinacea purpurea at different ages and in various organs identified 21 candidate genes whose expression levels were strongly correlated with the accumulation of caffeic acid derivatives, including this compound. nih.gov This approach helps to narrow down the specific genes that play a regulatory or direct biosynthetic role. Furthermore, transcriptomic analysis was the key technology that enabled the initial identification of the specific EpHTT and EpHQT genes responsible for caftaric and chlorogenic acid synthesis in E. purpurea. nih.gov
In grapevine, transcriptomic analyses performed across different stages of berry ripening have revealed correlations between the expression profiles of genes involved in organic acid metabolism and the measured concentrations of these acids. cabidigitallibrary.org Specifically, many genes active in the biosynthesis of tartrate and malate (B86768) showed a strong correlation with the levels of tartaric and malic acid during the ripening process, providing a transcriptional-level explanation for the observed chemical changes. cabidigitallibrary.org These studies collectively demonstrate the power of transcriptomics in identifying and characterizing the genes that control the production of this compound and its precursors.
Interconnections with Broader Plant Metabolic Networks
Integration with the Shikimate Pathway
The biosynthesis of this compound is a prime example of the interconnection between major plant metabolic networks, drawing precursors from two distinct pathways: the shikimate/phenylpropanoid pathway and the ascorbic acid degradation pathway.
The caffeoyl moiety of this compound originates from the shikimate pathway. This fundamental pathway is the starting point for the synthesis of the aromatic amino acid L-phenylalanine. Phenylalanine then enters the general phenylpropanoid pathway, undergoing a series of enzymatic reactions to produce hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA. nih.gov An enzyme known as p-coumaroyl-shikimate 3′-hydroxylase (C3′H) then hydroxylates a shikimate ester intermediate, which ultimately leads to the formation of caffeoyl-CoA, the activated precursor for this compound. nih.gov
The second component, tartaric acid, is not derived from the shikimate pathway in major producing plants like grapevine. Instead, its biosynthesis is a result of the catabolism of L-ascorbic acid (Vitamin C). frontiersin.orgnih.gov Therefore, the final enzymatic step in this compound synthesis, catalyzed by a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT), represents a convergence point of these two extensive metabolic networks. It links the phenylpropanoid production of an activated caffeic acid molecule with the ascorbic acid-derived tartaric acid, yielding the final this compound ester. nih.gov
Relationship with Chicoric Acid and Chlorogenic Acid Biosynthetic Routes
The biosynthesis of this compound is intricately linked with the metabolic pathways of other significant phenolic compounds, particularly chlorogenic acid and chicoric acid. These compounds are all derivatives of caffeic acid and share precursors from the phenylpropanoid pathway, leading to parallel and interconnected synthetic routes within the plant cell.
The general phenylpropanoid pathway serves as the foundational route, providing the core hydroxycinnamic acids. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-coumaric acid and subsequently into caffeic acid. Caffeic acid, or its activated form, caffeoyl-CoA, is a critical branch-point intermediate that can be directed toward the synthesis of this compound, chlorogenic acid, or chicoric acid.
Research in Echinacea purpurea has elucidated a model for the biosynthesis of these related compounds, highlighting the specific enzymes and subcellular compartments involved. In the cytosol, two distinct enzymes utilize caffeoyl-CoA to produce the precursors for chicoric acid. Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of caffeoyl-CoA with quinic acid to form chlorogenic acid. Concurrently, an enzyme identified as hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT) is responsible for the biosynthesis of this compound by esterifying caffeoyl-CoA with tartaric acid.
Following their synthesis in the cytosol, both this compound and chlorogenic acid are transported into the vacuole. Inside the vacuole, the final step in chicoric acid biosynthesis occurs. An enzyme known as this compound synthase (CAS) facilitates a transesterification reaction. In this reaction, the caffeoyl group from a donor molecule, such as chlorogenic acid, is transferred to this compound. This results in the formation of chicoric acid (2,3-O-dicaffeoyltartaric acid), which is an ester of tartaric acid with two caffeic acid molecules.
This pathway demonstrates a clear metabolic relationship: this compound is not only synthesized in parallel with chlorogenic acid but also serves as a direct and essential precursor for the synthesis of chicoric acid. The coordinated action of specific transferase enzymes in different cellular compartments ensures the efficient production of these distinct caffeic acid derivatives.
The following tables summarize the key components and findings related to these interconnected biosynthetic pathways.
Table 1: Key Enzymes and Reactions in the Biosynthesis of Caftaric, Chlorogenic, and Chicoric Acids in Echinacea purpurea
| Enzyme | Abbreviation | Substrate(s) | Product | Cellular Location |
|---|---|---|---|---|
| Hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase | HTT | Caffeoyl-CoA + Tartaric Acid | This compound | Cytosol |
| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase | HQT | Caffeoyl-CoA + Quinic Acid | Chlorogenic Acid | Cytosol |
| This compound synthase | CAS | This compound + Caffeoyl-CoA Donor (e.g., Chlorogenic Acid) | Chicoric Acid | Vacuole |
This table is based on findings from studies on Echinacea purpurea.
Table 2: Precursors and Intermediates in Related Biosynthetic Pathways
| Compound Type | Name | Role |
|---|---|---|
| Amino Acid | Phenylalanine | Primary precursor for the phenylpropanoid pathway |
| Phenylpropanoid Intermediate | p-Coumaric Acid | Intermediate in the synthesis of caffeic acid |
| Hydroxycinnamic Acid | Caffeic Acid | Core structural unit for all three compounds |
| Activated Intermediate | Caffeoyl-CoA | Activated form of caffeic acid used in esterification |
| Organic Acid | Tartaric Acid | Esterified with caffeic acid to form this compound |
| Organic Acid | Quinic Acid | Esterified with caffeic acid to form chlorogenic acid |
| Caffeic Acid Ester | This compound | Product of HTT; Substrate for CAS |
| Caffeic Acid Ester | Chlorogenic Acid | Product of HQT; Caffeoyl group donor for CAS |
| Dicaffeic Acid Ester | Chicoric Acid | Final product, synthesized from this compound |
This table outlines the flow of precursors and intermediates leading to the synthesis of caftaric, chlorogenic, and chicoric acids.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Caffeic acid |
| Caffeoyl-CoA |
| Chicoric acid |
| Chlorogenic acid |
| p-Coumaric acid |
| Phenylalanine |
| Quinic acid |
Advanced Methodologies for Caftaric Acid Extraction, Isolation, and Purification
Optimized Extraction Techniques from Diverse Botanical Matrices
The extraction of caftaric acid is highly dependent on the plant matrix, which includes sources like grapes, grape pomace, and Echinacea purpurea. nih.govresearchgate.netbiointerfaceresearch.com The selection of an appropriate extraction technique is critical for maximizing recovery while minimizing the degradation of this labile phenolic compound.
Green Solvent-Based Extraction Approaches
The use of green solvents is a cornerstone of sustainable extraction, aiming to reduce the environmental impact associated with traditional organic solvents. mdpi.com These approaches prioritize solvents that are non-toxic, biodegradable, and derived from renewable resources.
Research into the extraction of phenolic compounds from Echinacea purpurea has demonstrated the efficacy of various green solvents. A study optimizing extraction conditions found that glycerol (B35011) and 5% acetic acid were highly effective for extracting phenolics, including this compound, from the flowers of the plant. mdpi.comresearchgate.netnih.gov For the leaves and roots of E. purpurea, a 40% ethanol-water mixture proved to be an optimal solvent for chicoric acid, a related hydroxycinnamic acid. mdpi.comresearchgate.net Hydroalcoholic mixtures, such as 70% ethanol (B145695), are often noted for providing a good balance between polarity and extraction efficiency for phenolic compounds. researchgate.net The selection of the solvent plays a decisive role in the efficiency and selectivity of the extracted compounds during maceration. researchgate.net
**Table 1: Green Solvent Extraction Parameters for Phenolics from *Echinacea purpurea***
| Plant Part | Optimal Green Solvent | Maceration Time | Key Finding |
|---|---|---|---|
| Flowers | Glycerol | 9 days | Resulted in the best product from the flowers. researchgate.net |
| Flowers | 5% Acetic Acid | 3 days | Yielded a high concentration of total phenolics (1696.05 mg/100g DW). nih.gov |
| Flowers | Glycerol | 3 days | Yielded the highest concentration of total phenolics (2796.94 mg/100g DW). nih.gov |
| Leaves & Roots | 40% Ethanol | 3 days | Achieved the highest phenolic yield for these parts. researchgate.netnih.gov |
Pressurized Liquid Extraction (PLE) Implementations
Pressurized Liquid Extraction (PLE), often utilizing hot water as a solvent (Pressurized Hot Water Extraction or PHWE), is an effective technique for extracting bioactive compounds from plant materials. This method employs elevated temperatures and pressures to enhance the extraction efficiency of water, altering its properties to behave more like a less polar solvent.
Table 2: Pressurized Hot Water Extraction (PHWE) Conditions for Polyphenols from Grape Pomace
| Parameter | Condition Range/Value | Effect on Extraction |
|---|---|---|
| Temperature | 50-200 °C | Increasing temperature generally increased total antioxidant yield. nih.gov |
| Optimal Temperature (Anthocyanins) | 100 °C | Maximum extraction yield for anthocyanins was achieved. nih.gov |
| Optimal Temperature (Tannins) | 150 °C | Maximum extraction yield for tannins was achieved. nih.gov |
| Extraction Time | 5 and 30 min | Longer times at high temperatures decreased overall polyphenol yield. nih.gov |
Enzyme-Assisted Extraction (EAE) Strategies
Enzyme-assisted extraction (EAE) is an innovative and green approach that utilizes specific enzymes to break down the plant cell wall matrix, which is primarily composed of cellulose, hemicellulose, and pectin. This enzymatic hydrolysis facilitates the release of intracellular bioactive compounds, such as this compound, into the extraction solvent, thereby improving recovery rates.
This technique can be employed as a standalone method or in combination with other extraction processes like ultrasound-assisted extraction (UAE) or PLE. The enzymes commonly used include cellulases, hemicellulases, and pectinases, which target the main structural components of the cell wall. By disrupting this barrier, EAE enhances the accessibility of the solvent to the target compounds, leading to higher extraction yields under milder conditions of temperature and time, which helps to preserve the integrity of thermolabile molecules like this compound.
Table 3: Enzymes Used in EAE for Phenolic Compound Recovery
| Enzyme Type | Target Substrate | Mechanism of Action |
|---|---|---|
| Cellulases | Cellulose | Hydrolyzes the main component of the plant cell wall. |
| Hemicellulases/Xylanases | Hemicellulose | Breaks down the second most abundant polysaccharide in the cell wall. |
| Pectinases | Pectin | Degrades the pectic substances in the middle lamella and primary cell wall. |
| Amylases | Starch | Hydrolyzes starch granules within the cell, releasing trapped compounds. |
Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) is a green technology that uses a fluid at a temperature and pressure above its critical point as the extraction solvent. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its moderate critical conditions (31.1°C and 73.8 bar), non-toxicity, non-flammability, and low cost.
SFE offers high selectivity and can be finely tuned by modifying pressure and temperature, which alters the density and solvating power of the supercritical fluid. For the extraction of moderately polar compounds like this compound, the polarity of supercritical CO2 is often increased by adding a small amount of a polar co-solvent, such as methanol (B129727) or ethanol. An optimized SFE method for isolating phenols from grape marc involved using CO2 modified with 5% methanol at 350 bar and 50°C. mdpi.com Another study suggested that a pressure of 8 MPa was most suitable for extracting phenolic compounds from grape marc using supercritical CO2 with a 15% ethanol-water mixture as a co-solvent. nih.gov SFE is recognized for producing high phenol (B47542) recoveries, often superior to conventional extraction with organic solvents like n-hexane or ethyl acetate. mdpi.com
Table 4: Optimized SFE Parameters for Phenolic Extraction from Grape Marc
| Parameter | Study 1 Conditions | Study 2 Conditions |
|---|---|---|
| Supercritical Fluid | CO₂ | CO₂ |
| Co-solvent | 5% Methanol | 15% Ethanol-Water Mixture |
| Pressure | 350 bar | 8 MPa (80 bar) |
| Temperature | 50 °C | 40 °C (313.15 K) |
High-Resolution Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a mixture of various compounds. To obtain high-purity this compound, high-resolution separation and purification techniques are essential.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the isolation and purification of specific compounds from complex mixtures. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, making it suitable for obtaining milligram to gram quantities of a purified substance.
The method is highly scalable and can be adapted for the isolation of this compound. nih.gov A study demonstrated a green and efficient method for recovering pure this compound from unripe grape juice (verjuice) using Fast Protein Liquid Chromatography (FPLC), a low-pressure chromatographic technique. nih.govresearchgate.netnih.govconsensus.app This approach significantly reduced solvent consumption and time compared to traditional methods. nih.gov The FPLC method involved a mobile phase consisting of water and methanol, both modified with formic acid, and a specific gradient program to achieve separation. nih.gov Other scalable HPLC methods for this compound analysis often employ reverse-phase C18 columns with mobile phases containing mixtures of acetonitrile (B52724), water, and an acidifier like phosphoric or formic acid to ensure sharp peak shapes. nih.gov
Table 5: Chromatographic Conditions for this compound Separation and Purification
| Technique | Stationary Phase (Column) | Mobile Phase A | Mobile Phase B | Key Feature |
|---|---|---|---|---|
| FPLC | Not Specified | Milli-Q water + 0.5% formic acid | Methanol + 2.0% formic acid | Low-pressure, green method for high-purity recovery from verjuice. nih.gov |
| Preparative HPLC | Reverse Phase (e.g., C18) | Water + Phosphoric Acid | Acetonitrile | Scalable method for isolation of impurities and preparative separation. |
Fast Protein Liquid Chromatography (FPLC) Applications
Fast Protein Liquid Chromatography (FPLC) represents a significant advancement in the purification of biomolecules, including phenolic compounds like this compound. wikipedia.org This medium-pressure liquid chromatography technique is particularly well-suited for substances that require gentle purification conditions to maintain their structural integrity. FPLC systems utilize biocompatible buffer systems and operate at lower pressures than High-Performance Liquid Chromatography (HPLC), typically under 5 bar, which helps preserve the stability of thermolabile compounds. wikipedia.orgconductscience.com The technique offers high reproducibility and scalability, making it adaptable for both analytical and preparative-scale purification. wikipedia.org
A key application of FPLC is in the isolation of this compound from complex natural matrices, such as unripe grape juice, also known as verjuice. nih.gov Verjuice is a noteworthy source because its polyphenolic profile is predominantly composed of hydroxycinnamic acids, which simplifies the isolation process compared to other grape by-products like pomace. nih.gov Research has demonstrated that a low-pressure separation procedure using FPLC can be effectively employed to obtain high-purity this compound from this source. nih.gov This method proves advantageous by reducing the need for extensive preliminary purification steps and minimizing the use of large volumes of chemical waste, offering a more environmentally friendly alternative to traditional methods. nih.gov
In a specific application, FPLC was used to purify this compound from Riesling grape verjuice. nih.gov The initial analysis of the verjuice via HPLC revealed a simple peak profile, with this compound being the major component, representing 74.1% of the total peak area. nih.gov This characteristic allows for a more direct and efficient purification pathway using FPLC, underscoring its utility in isolating target compounds from sources where they are naturally abundant. nih.gov
Table 1: Composition of Hydroxycinnamic Acids in Riesling Verjuice for FPLC Purification
| Compound | Concentration (mg/L) | Relative Peak Area (%) |
| This compound | 286 | 74.1 |
| Coutaric Acid | 38 | 9.6 |
Data sourced from a study on Riesling grapes at BBCH stage 79. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) for Compound Resolution
High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the isolation and purification of natural products, including phenolic acids. researchgate.netglobalresearchonline.netwikipedia.org The method relies on partitioning solutes between two immiscible liquid phases, one of which is held stationary by a strong centrifugal force while the other serves as the mobile phase. wikipedia.orgnih.gov This approach eliminates irreversible adsorption and sample denaturation associated with solid stationary phases, often leading to high recovery rates and purity. globalresearchonline.net
HSCCC has been successfully applied to separate caffeic acid, a constituent of this compound, from plant extracts. researchgate.net In one study, preparative HSCCC was used to isolate caffeic acid from Eupatorium adenophorum Spreng. researchgate.net By utilizing a two-phase solvent system of ethyl acetate-methanol-water (10:1:10, v/v), researchers were able to process 938 mg of crude extract to yield 63.2 mg of caffeic acid with a purity of 96.0%. researchgate.net
While direct, extensive research on this compound isolation via HSCCC is limited, the technique's application to its derivatives and similar compounds highlights its potential. nih.govnih.gov For instance, HSCCC has been used to separate caffeic acid, coumaric acid, and ferulic acid esters, though the separation of caftaic acid-derivatives required up to 390 minutes for elution in a second HSCCC run. nih.gov The selection of an appropriate two-phase solvent system is critical for achieving successful separation and resolution of the target compounds. wikipedia.orgnih.gov The versatility and efficiency of HSCCC make it a powerful tool for resolving complex mixtures of natural compounds. globalresearchonline.netnih.gov
Table 2: Example of HSCCC Application for Caffeic Acid Isolation
| Parameter | Value |
| Source Material | Eupatorium adenophorum Spreng |
| Crude Extract Amount | 938 mg |
| Solvent System | Ethyl acetate-methanol-water (10:1:10, v/v) |
| Yield of Caffeic Acid | 63.2 mg |
| Final Purity | 96.0% |
Data from a preparative HSCCC separation study. researchgate.net
Application of Macroporous Adsorption Resins
Macroporous adsorption resins are widely used for the extraction, separation, and purification of natural compounds from plant extracts due to their stable physical and chemical properties, high adsorption specificity, and ease of desorption. nih.govmdpi.com These resins are synthetic polymers with a porous structure, providing a large surface area for the adsorption of target molecules from a solution. nih.gov The separation principle is based on the differential adsorption of compounds onto the resin, followed by elution with a suitable solvent to recover the adsorbed components. nih.gov
In the context of hydroxycinnamic acids, including this compound, macroporous resins have been shown to significantly improve the purity of the final product. nih.gov Traditional extraction protocols often involve steps like solvent extraction, acidification, and centrifugation, which can be followed by separation with macroporous adsorption resins. nih.gov This step has been reported to increase the purity of hydroxycinnamic acids from an initial 31% up to 72% w/v. nih.gov
The choice of resin is crucial and depends on the polarity of the target compound and the composition of the crude extract. nih.gov Resins are available in a range of polarities, from non-polar (e.g., styrene-divinylbenzene copolymers) to polar. For instance, the AB-8 resin, a weakly polar styrene (B11656) copolymer, has been found effective for adsorbing certain polyphenols. mdpi.com The selection of an appropriate resin and the optimization of adsorption and desorption conditions are key factors in achieving high recovery and purity of the target compound. nih.govmdpi.com
Purity Assessment and Yield Optimization in Recovery Processes
Achieving high purity and optimizing the yield are critical objectives in the recovery of this compound. Purity assessment is typically performed using analytical techniques like HPLC, which allows for the accurate quantification of this compound and the detection of any impurities or degradation products. openagrar.dekg.ac.rs The ultraviolet absorption spectrum of this compound, with a maximum around 325 nm, is used for its detection and quantification. openagrar.de
Yield optimization is a multi-faceted process that begins with the initial extraction conditions. kg.ac.rs A full factorial experimental design can be employed to determine the optimal parameters for maximizing the extraction yield of caftaic acid from its source material, such as grape pulp. kg.ac.rs Key factors investigated in such studies include the concentration of the extraction solvent (e.g., ethanol), extraction time, and extraction temperature. kg.ac.rs Research on grape pulp showed that extraction time and temperature were the most significant factors influencing the yield. kg.ac.rs For example, using 20% ethanol at 35°C for 300 minutes resulted in the highest this compound content. kg.ac.rs
Furthermore, preventing the degradation of this compound during processing is essential for both yield and purity. openagrar.de this compound is susceptible to oxidation, particularly by polyphenol oxidase enzymes present in grape juice, which converts it into a this compound reaction product (CRP). openagrar.de To maximize the recovery of pure this compound, processing should be conducted under conditions that minimize oxidation, such as in an inert atmosphere and with the addition of antioxidants like ascorbic acid. openagrar.de Careful control of these variables is crucial for obtaining reliable and high-purity yields of this compound for further research or application. openagrar.de
Table 3: Optimized Extraction Conditions for this compound from Grape Pulp
| Grape Variety | Ethanol Conc. (%) | Time (min) | Temp. (°C) | Max. This compound Yield (μg/g) |
| Black Tamjanika | 20 | 300 | 35 | 30.51 |
| Smederevka | 20 | 300 | 35 | 33.52 |
| Muscat Hamburg | 20 | 300 | 35 | 14.58 |
Data derived from a 2³ full factorial experimental design to optimize extraction parameters. kg.ac.rs
Analytical Characterization and Precise Quantification of Caftaric Acid
Advanced Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods are indispensable for the unambiguous structural elucidation of caftaric acid. These techniques probe the molecular structure at different levels, from nuclear spin states to molecular vibrations and elemental composition, collectively providing a comprehensive chemical fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the position and stereochemistry of protons.
Research findings from ¹H-NMR and ¹³C-NMR studies have been crucial for confirming the identity of this compound, which is an ester formed from caffeic acid and tartaric acid. biointerfaceresearch.com In ¹H-NMR spectra, specific signals corresponding to the distinct parts of the molecule are observed. For instance, the assignment of this compound can be achieved by identifying the characteristic signals of the tartaric acid moiety. mdpi.com The protons at the (O)CH(COO)-10 and (OH)CH(COO)-11 positions of the tartaric moiety appear as doublets at approximately 5.31 ppm and 4.57 ppm, respectively, each with a coupling constant (J) of 2.2 Hz. mdpi.com
The caffeic acid portion of the molecule also presents unique signals. The olefinic protons (H-7' and H-8') of the trans-caffeoyl group are readily identified as doublets in the range of δ 6.39–6.50 ppm and δ 7.59–7.70 ppm, with a large coupling constant (J) of about 16.0 Hz, which is characteristic of a trans configuration. d-nb.info Two-dimensional NMR techniques like ¹H-¹H COSY and ¹H-¹³C HSQC are used to confirm the connectivity between protons and carbons, solidifying the structural assignment. mdpi.comd-nb.info
Table 1: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position (Moiety) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-10 (Tartaric) | 5.31 (d) mdpi.com | - | 2.2 mdpi.com |
| H-11 (Tartaric) | 4.57 (d) mdpi.com | - | 2.2 mdpi.com |
| H-2' (Caffeic) | 7.25 mdpi.com | 117.6 mdpi.com | - |
| H-5' (Caffeic) | 6.96 mdpi.com | 117.6 mdpi.com | - |
| H-6' (Caffeic) | 7.17 mdpi.com | 124.2 mdpi.com | - |
| H-7' (Caffeic, Olefinic) | 6.41 (d) mdpi.com | 115.8 mdpi.com | 16.0 mdpi.com |
| H-8' (Caffeic, Olefinic) | 7.64 (d) mdpi.com | 146.8 mdpi.com | 16.0 mdpi.com |
FT-IR and Raman spectra of this compound have been studied to understand its physicochemical properties. nih.govnih.gov In studies analyzing wine samples, specific bands in the Raman spectrum have been attributed to this compound. Notably, bands observed at 985 cm⁻¹ and 1635 cm⁻¹ have been identified as characteristic of this compound, distinguishing it from other phenolic compounds like caffeic acid and ferulic acid. mdpi.com Raman spectroscopy offers advantages such as minimal sample preparation and insensitivity to water, making it a powerful tool for analyzing compounds in complex aqueous matrices like wine. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and chromophores. The chromophore of this compound is primarily its hydroxycinnamoyl (caffeoyl) moiety.
As a hydroxycinnamic acid derivative, this compound exhibits a characteristic absorption band around 320-330 nm. researchgate.net Specific studies report absorption maxima (λmax) at approximately 325 nm or 333 nm. caymanchem.comopenagrar.de Additional absorption bands are also observed at lower wavelengths, with reported peaks at 220 nm and 248 nm. caymanchem.com This distinct spectral profile is useful for the detection and preliminary identification of this compound in solutions and during chromatographic analysis.
Mass spectrometry (MS) is a cornerstone technique for the analysis of phenolic compounds, providing highly accurate mass measurements and structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often performed with instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is particularly powerful for identifying this compound in complex samples.
In negative electrospray ionization mode (ESI-), this compound is typically detected as its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 311. researchgate.netfrontiersin.org HRMS can determine this mass with very high precision; for example, a study using Fourier Transform Ion Cyclotron Resonance (FTICR-MS) measured the exact mass as 311.0408523. frontiersin.org
Tandem MS (MS/MS) experiments provide further structural confirmation by fragmenting the precursor ion (m/z 311) and analyzing the resulting product ions. The fragmentation pattern reveals the constituent parts of the molecule. Key fragments often correspond to the loss of the tartaric acid moiety or the fragmentation of the caffeic acid structure, allowing for unambiguous identification even in complex mixtures like wine. frontiersin.orgnih.gov
High-Performance Chromatographic Quantification Methods
For the accurate quantification of this compound, chromatographic techniques are employed to separate it from other compounds in a sample prior to detection.
Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the state-of-the-art method for the sensitive and selective quantification of this compound. nih.govchrom-china.com This technique combines the superior separation efficiency of UPLC, which uses columns with smaller particles, with the high specificity and sensitivity of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
A typical UPLC-MS/MS method for this compound involves its separation on a reversed-phase column, such as a Waters UPLC HSS T3 column. nih.govresearchgate.net The mobile phase usually consists of a gradient of water and acetonitrile (B52724), both containing a small amount of formic acid to improve peak shape and ionization efficiency. nih.govcolab.ws
Quantification is achieved using negative electrospray ionization (ESI-) and monitoring specific MRM transitions from the precursor ion to one or more product ions. This high selectivity allows for accurate measurement even at very low concentrations. Method validation has demonstrated excellent linearity over concentration ranges such as 25-2000 µg/L, with a low limit of detection (LOD) of 0.25 µg/L and a limit of quantification (LOQ) of 25 µg/L. nih.govresearchgate.netcolab.ws The method also shows high accuracy, with average recoveries reported between 97.7% and 99.5%. nih.govresearchgate.netcolab.ws
Table 2: Example Parameters for UPLC-MS/MS Quantification of this compound
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Chromatography | ||
| System | Ultra-High Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |
| Column | Waters UPLC HSS T3 (150 mm x 2.1 mm, 1.7 µm) | nih.govresearchgate.net |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | nih.govcolab.ws |
| Flow Rate | 0.3 mL/min | nih.govresearchgate.net |
| Column Temperature | 35 °C | nih.govresearchgate.net |
| Mass Spectrometry | ||
| System | Tandem Quadrupole Mass Spectrometer | nih.govresearchgate.net |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Method Performance | ||
| Linearity Range | 25 - 2000 µg/L (r² = 0.9989) | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.25 µg/L | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 25 µg/L | nih.govresearchgate.net |
| Average Recovery | 97.7% - 99.5% | nih.govresearchgate.net |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6440397 |
| Caffeic acid | 689043 |
| Tartaric acid | 875 |
| p-Coutaric acid | 5281756 |
| Fertaric acid | 5316377 |
| Gallic acid | 370 |
| Quercetin | 5280343 |
| Rutin | 5280805 |
| Catechin | 9064 |
| Malvidin-3-glucoside | 443652 |
| Glutathione (B108866) | 124886 |
High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD)
High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) is a robust and widely employed technique for the quantification of this compound in various matrices, including plant materials, grape juice, and wine. nih.govnih.govembrapa.brrsc.org This method offers a balance of sensitivity, specificity, and accessibility for routine analysis.
The principle of HPLC-UV/DAD for this compound analysis involves separating the compound from other sample components on a reversed-phase column, typically a C18 column. embrapa.brnih.gov The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727). nih.govmdpi.com This gradient elution allows for the effective separation of this compound from other structurally similar phenolic compounds.
Detection is achieved by monitoring the UV absorbance of the column eluent. This compound exhibits characteristic maximum absorption (λmax) at approximately 320-330 nm. embrapa.brfrontiersin.org A Diode Array Detector (DAD) is particularly advantageous as it acquires the entire UV spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectra with that of a this compound standard. frontiersin.org
Quantification is performed by creating a calibration curve using standard solutions of this compound at known concentrations. frontiersin.org The peak area of this compound in a sample chromatogram is then compared to the calibration curve to determine its concentration. mdpi.comfrontiersin.org In some instances where a commercial standard for a related compound is unavailable, quantification can be expressed as this compound equivalents. mdpi.comnih.gov
Several studies have detailed specific HPLC-UV/DAD methods for this compound. For instance, a method for analyzing phenolic compounds in grape juices and wines utilized a DAD for detection at 320 nm for this compound. embrapa.br Another study on grape varieties used a mobile phase of 0.2% acetic acid in acetonitrile-water mixtures with detection at 280 nm. nih.gov The retention time for this compound can vary depending on the specific chromatographic conditions, with reported times around 7.13 to 7.2 minutes in different systems. embrapa.brfrontiersin.org
The versatility of HPLC-UV/DAD allows for its application in diverse research contexts, from determining the phenolic profile of medicinal plants like Echinacea to analyzing the composition of commercial food products. nih.govfrontiersin.org
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS) is a powerful analytical tool for the identification and characterization of this compound and its derivatives in complex samples. researchgate.netcellmolbiol.orgmdpi.com This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a qToF mass spectrometer, providing detailed structural information. researchgate.netcellmolbiol.org
In LC-qToF-MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode ([M-H]⁻) for phenolic acids like this compound. nih.govresearchgate.net The qToF analyzer then measures the mass-to-charge ratio (m/z) of the ions with high precision. This allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.net
This high-resolution mass spectrometry is invaluable for the tentative identification of compounds when authentic standards are not available. mdpi.commdpi.com The accurate mass measurement helps in proposing a molecular formula, and the fragmentation pattern (MS/MS spectra) provides structural clues. researchgate.netwhiterose.ac.uk For this compound, the deprotonated molecule [M-H]⁻ is observed, and its fragmentation can be compared with literature data or spectral libraries for confirmation. researchgate.netresearchgate.net
LC-qToF-MS has been instrumental in identifying various reaction products and derivatives of this compound. For example, in a study of wine, HPLC combined with a QTOF mass spectrometer was used to identify five reaction products of this compound with bisulfite. nih.govresearchgate.net Another study utilized untargeted metabolomics analysis based on LC-QTOF-MS to investigate the phenolic composition of wines, successfully identifying this compound among other metabolites. mdpi.com The technique's high sensitivity and selectivity make it suitable for profiling complex mixtures and discovering novel compounds. mdpi.comwhiterose.ac.uk
The use of LC-qToF-MS has significantly advanced the understanding of the chemical diversity of this compound and related compounds in various natural products. researchgate.netcellmolbiol.org
Chemical Derivatization Strategies for Enhanced Analytical Sensitivity
Pre-analytical Derivatization Protocols
Pre-column derivatization is a strategy employed to enhance the analytical detection of compounds that may have poor chromatographic properties or low detector response. While this compound itself is readily detectable by UV and MS, derivatization can be applied in broader analytical methods targeting various classes of compounds simultaneously, including those less sensitive than this compound.
For instance, in the analysis of thiols in wine, a pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and an amino acid like 2-aminoethanol is used to form fluorescent isoindole derivatives. researchgate.net This greatly improves the sensitivity for thiol detection by fluorescence. researchgate.net While not directly targeting this compound, this approach is relevant when analyzing the interaction products of this compound with thiols, such as S-glutathionyl this compound. researchgate.netajevonline.org
Another common pre-column derivatization approach involves the use of reagents to label specific functional groups. For the analysis of free fatty acids, a labeling reagent, 2-(5H-benzo[a]-carbazol-11(6H)-yl)ethyl hydrazine-carboxylate (BCEHC), has been used to create highly fluorescent derivatives for HPLC analysis. nih.gov Similarly, o-phthaladehyde (OPA) derivatization is widely used for the analysis of free amino acids by HPLC with DAD or fluorescence detection. researchgate.net
In the context of gas chromatography (GC), derivatization is often necessary for polar, non-volatile compounds like phenolic acids. Reagents such as pentafluorobenzyl bromide (PFBBr) are used to convert carboxylic acids into more volatile and less polar esters, improving their chromatographic behavior and detectability by GC-MS. thermofisher.com This process, known as extractive alkylation, can be performed prior to injection. thermofisher.com
Solid Phase Analytical Derivatization (SPAD) Techniques
Solid Phase Analytical Derivatization (SPAD) is an innovative sample preparation technique that combines extraction and derivatization into a single, efficient step. researchgate.netresearchgate.net This method enhances analytical accuracy, efficiency, and sensitivity by immobilizing the analyte on a solid phase before or during the derivatization reaction. researchgate.net
For phenolic compounds, a common SPAD approach involves using a strong anion-exchange (SAX) solid phase, such as Oasis MAX, to adsorb the phenols as phenolate (B1203915) ions. researchgate.netfree.frnih.gov The adsorbed analytes are then derivatized in-situ. For example, phenols retained on an Oasis MAX cartridge can be derivatized with pentafluoropyridine. free.frnih.gov The derivatized products are then eluted with a non-polar solvent like hexane (B92381) for subsequent analysis, often by GC-MS. free.fr
This technique offers several advantages over traditional solution-based derivatization. It effectively cleans up the sample by removing interfering neutral and acidic compounds, leading to significantly higher signal-to-noise ratios in the final analysis. nih.gov The procedure is also faster and consumes lower volumes of organic solvents. free.fr SPAD has been successfully applied to the analysis of various phenolic compounds, including chlorophenols and alkylphenols, in complex matrices like water samples. researchgate.netfree.fr The method has also been adapted for determining endocrine-disrupting phenolic compounds in water and urine. nih.gov
While specific applications of SPAD for this compound are not extensively documented, the principles are applicable. As a phenolic acid, this compound could potentially be retained on an anion-exchange sorbent and derivatized on-cartridge to enhance its volatility for GC analysis or to introduce a fluorescent tag for highly sensitive HPLC detection.
Method Validation and Rigorous Performance Metrics
Assessment of Linearity, Accuracy, and Precision
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. mastelf.com For the quantification of this compound, this involves rigorously assessing key performance metrics such as linearity, accuracy, and precision according to established guidelines, like those from the International Council for Harmonisation (ICH). ijnrd.org
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijnrd.org This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. mdpi.com A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration. ijnrd.org The linearity is considered acceptable if the correlation coefficient (R²) is close to 1.0, often with a requirement of R² ≥ 0.99 or higher. mastelf.commdpi.com For example, a validated UPLC-MS/MS method for this compound showed good linearity over a range of 25-2,000 µg/L with a correlation coefficient (r²) of 0.9989. nih.gov Another study reported a linear regression equation for this compound with an R² of 0.9959. mdpi.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of this compound standard is added (spiked) into a blank matrix. nih.govnih.gov The sample is then analyzed, and the percentage of the spiked amount that is recovered is calculated. mdpi.com Acceptable recovery values are typically in the range of 80-120%. A single-laboratory validation of an HPLC method for phenolic compounds, including this compound, demonstrated accuracy through spike recovery studies, with recoveries from a raw material negative control ranging from 90% to 114%. nih.govnih.gov Another study reported a high recovery of over 90% for this compound. mdpi.com In one validated method, the average recoveries for this compound were between 97.7% and 99.5%. nih.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ijnrd.org It is usually expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (CV%). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. mastelf.com
Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. mastelf.com
For a method to be considered precise, the %RSD values should be below a certain threshold, often less than 2% for repeatability, though higher values may be acceptable depending on the analyte concentration and sample complexity. mastelf.comijnrd.org A validation study for phenolic acids showed intra-day and inter-day RSD values for this compound ranging from 1.0% to 7.7%. mdpi.com Another method validation reported precision for this compound to be within 2.5%. nih.gov A single-laboratory validation for phenolics in Echinacea reported repeatability precision between 1.04% and 5.65% RSD. nih.govnih.gov
The table below summarizes the performance metrics from a validated HPLC method for the determination of phenolic acids and flavonoids. mdpi.com
| Parameter | cis-Caftaric Acid |
| Linearity (R²) | 0.9959 |
| Intra-day Precision (%RSD) | 1.0 - 6.8 |
| Inter-day Precision (%RSD) | 2.0 - 7.7 |
| Accuracy (Recovery %) | >90 |
| LOD (ng/mL) | 50.7 |
| LOQ (ng/mL) | 152.2 |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in validating analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The International Council for Harmonisation (ICH) guidelines provide standardized approaches for determining these limits. One common method calculates the LOD as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (LOD = 3.3σ/S), while the LOQ is calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10σ/S). sepscience.com Another approach defines the LOD as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ as the concentration that gives a ratio of 10:1. mdpi.comrepec.org
Various studies have established the LOD and LOQ for this compound using different analytical techniques and matrices. For instance, a highly sensitive ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method developed for determining this compound in grape products reported a very low LOD of 0.25 µg/L and an LOQ of 25 µg/L. colab.wsresearchgate.netnih.gov In the analysis of tinctures and rose water from Rosae damascenae flores using High-Performance Liquid Chromatography (HPLC), the LOD for this compound was found to be 1.8820 µg/mL, with an LOQ of 6.270 µg/mL. univ-ovidius.roresearchgate.net A rapid reverse-phase HPLC (RP-HPLC) method for grape juices and wines established an LOD of 0.85 mg L-1 and an LOQ of 1.41 mg L-1 for trans-caftaric acid. nih.gov
The table below summarizes the LOD and LOQ values for this compound from different analytical studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | Grape Juice, Peel, and Seeds | 0.25 µg/L | 25 µg/L |
| HPLC | Tincture of Rosae damascenae flores | 1.8820 µg/mL | 6.270 µg/mL |
| RP-HPLC/DAD | Grape Juices and Wines | 0.85 mg/L | 1.41 mg/L |
This table is interactive. Users can sort and filter the data as needed.
Evaluation of Analyte Stability and Method Robustness
Analyte Stability
The stability of this compound is a crucial factor for accurate quantification, and it is influenced by storage conditions such as temperature, light, and the nature of the solvent. Research indicates that this compound is stable for at least four years when stored as a solid at -20°C. caymanchem.comcaymanchem.com However, its stability in solution is more limited. An aqueous stock solution of this compound is not recommended for storage for more than one day. caymanchem.com In contrast, working solutions prepared for UPLC-MS/MS analysis have been shown to be stable for up to 74 hours at room temperature. colab.wsresearchgate.netnih.gov
Environmental factors significantly impact the stability of this compound in complex matrices like wine. Studies on white wines have shown that the concentration of trans-caftaric acid decreases during storage at room temperature, particularly with exposure to light, due to degradation and oxidation reactions. researchgate.net Storing wine at lower temperatures helps to mitigate this degradation. researchgate.net A 90-day study on base wines confirmed that storage temperature (15°C versus 30°C) significantly affects this compound concentrations. nih.gov Safety data also indicates that this compound is stable under normal ambient conditions but should be protected from UV radiation and heat. carlroth.com
Method Robustness
Method robustness refers to the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. routledge.com Several analytical methods developed for quantifying this compound have been validated for their robustness.
An ultra-performance liquid chromatography (UPLC) method for analyzing caffeic acid derivatives, including this compound, in Echinacea purpurea extracts was demonstrated to be robust. oup.comresearchgate.net Similarly, a reverse-phase HPLC method was proven to be robust, as intentional small changes to the flow rate and temperature did not lead to significant changes in the retention time or peak area of the analyte. pharmacophorejournal.com A UPLC-MRM-MS method for wine analysis showed satisfactory interday precision with a relative standard deviation (RSD) of less than 14%, confirming the method's reliability over time. nih.gov These findings underscore that well-developed chromatographic methods can provide robust and reliable quantification of this compound across various sample types.
Biological Activities and Mechanistic Investigations of Caftaric Acid in Controlled Model Systems
Elucidation of Antioxidant and Free Radical Scavenging Mechanisms
Caftaric acid is a phenolic compound recognized for its significant antioxidant properties. nih.gov Its capacity to neutralize harmful free radicals and modulate the body's endogenous defense systems has been a subject of detailed scientific investigation. These studies highlight its role as a potent protective agent against oxidative stress, a key factor in cellular damage. biointerfaceresearch.com
This compound demonstrates robust direct radical scavenging activity against various reactive oxygen species. nih.gov Its efficacy has been confirmed in multiple assays, where it has shown the ability to neutralize radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and peroxyl radicals (HOO•). nih.govinabj.org
In comparative studies, the antioxidant capacity of this compound, as measured by the DPPH assay, was found to be comparable to that of ascorbic acid, a well-known antioxidant standard. nih.gov Furthermore, investigations using density functional theory (DFT) calculations have predicted that this compound is a superior scavenger of peroxyl radicals in aqueous physiological environments, outperforming other well-known antioxidants like Trolox, resveratrol, and ascorbic acid. inabj.org The compound's effectiveness is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals and terminating damaging chain reactions. inabj.org
Table 1: Comparative Radical Scavenging Activity of this compound
| Radical | Comparative Efficacy | Mechanism |
|---|---|---|
| DPPH | Comparable to Ascorbic Acid nih.gov | Hydrogen Atom Transfer |
| ABTS | Potent Scavenger nih.gov | Electron Transfer |
| Peroxyl (HOO•) | Faster than Trolox & Ascorbic Acid inabj.org | Formal Hydrogen Transfer / Single Electron Transfer inabj.org |
The potent antioxidant and radical-scavenging activities of this compound are fundamentally linked to its chemical structure, specifically the catechol moiety (a 3,4-dihydroxybenzene group) inherited from its caffeic acid component. nih.govresearchgate.net This structural feature is paramount for its ability to participate in redox cycling.
The two adjacent hydroxyl (-OH) groups on the catechol ring are adept at donating hydrogen atoms to stabilize free radicals. nih.gov Upon donation, the catechol group is oxidized to a relatively stable semiquinone radical, which can be further oxidized to a quinone. This stability prevents the propagation of radical chain reactions. The process is reversible, allowing the compound to be regenerated, which sustains its antioxidant capacity. Research on caffeic acid and its derivatives has consistently shown that the presence and arrangement of these hydroxyl groups on the catechol ring are the primary determinants of their antioxidant potential. researchgate.net
Beyond its direct action on free radicals, this compound exerts its protective effects by modulating the body's own antioxidant defense network. It has been shown to significantly enhance the levels and activity of crucial endogenous antioxidant enzymes. nih.gov In a controlled study involving a rat model of interstitial cystitis, administration of this compound led to a substantial increase in the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov
These enzymes are vital for cellular protection: SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by CAT and glutathione peroxidase. nih.gov By boosting these enzymatic defenses, this compound helps to mitigate the widespread cellular damage caused by oxidative stress. nih.gov
Table 2: Effect of this compound on Endogenous Antioxidant Enzymes
| Enzyme/Molecule | Percentage Increase (Compared to Diseased Group) | Primary Function |
|---|---|---|
| Superoxide Dismutase (SOD) | 93% nih.gov | Converts superoxide radicals to hydrogen peroxide. |
| Catalase (CAT) | 92% nih.gov | Decomposes hydrogen peroxide to water and oxygen. |
| Glutathione (GSH) | 90% nih.gov | A key non-enzymatic antioxidant and cofactor for antioxidant enzymes. |
Anti-inflammatory Pathways and Cellular Signaling Responses
This compound exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant activities. researchgate.net It can effectively suppress inflammatory processes by inhibiting the production of key inflammatory molecules and modulating the cellular signaling pathways that orchestrate the inflammatory response. nih.gov
Research has consistently demonstrated that this compound can suppress the expression and release of multiple pro-inflammatory mediators. In animal models of inflammation, treatment with this compound resulted in a marked decrease in the levels of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and transforming growth factor-beta 1 (TGF 1-β). nih.gov
Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov This reduction in pro-inflammatory molecules helps to alleviate the inflammatory state and prevent associated tissue damage. nih.govnih.gov
Table 3: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator/Cytokine | Percentage Decrease (Compared to Diseased Group) | Role in Inflammation |
|---|---|---|
| TNF-α | 96% nih.gov | Master regulator of inflammation, induces fever and cell death. |
| IL-6 | 90% nih.gov | Promotes immune cell differentiation and acute phase responses. |
| TGF 1-β | 83% nih.gov | Involved in inflammation and fibrosis. |
| iNOS | 97% nih.gov | Produces nitric oxide, a pro-inflammatory mediator. |
| COX-2 | Significantly Reduced nih.gov | Produces prostaglandins, which mediate pain and inflammation. |
The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling cascades. While direct studies on this compound are emerging, research on its constituent, caffeic acid, provides significant insight into these mechanisms. Caffeic acid has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.com NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. mdpi.com
Caffeic acid achieves this inhibition by preventing the degradation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. researchgate.net Additionally, studies indicate that caffeic acid can modulate mitogen-activated protein kinase (MAPK) signaling pathways, such as the p38 MAPK pathway, which are also crucial for the production of inflammatory cytokines. researchgate.net By interfering with these upstream signaling events, the caffeic acid component of this compound can effectively shut down the cellular machinery responsible for mounting an inflammatory response.
Antiproliferative and Antimutagenic Effects in Cellular and In Vivo Animal Models
This compound, as a phenolic derivative, is investigated for its potential anticarcinogenic properties. Research into its constituent part, caffeic acid, and related derivatives provides insight into the potential mechanisms underlying these effects. Studies on caffeic acid phenethyl ester (CAPE), an active component of propolis, have demonstrated a significant inhibition of proliferation in human colorectal cancer cells (HCT116) in a dose- and time-dependent manner. This antiproliferative effect is associated with the induction of cell cycle arrest at the G0/G1 phase.
Furthermore, both caffeic acid and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In T47D human breast cancer cells, caffeic acid was observed to induce apoptosis through the Fas/FasL system, a key signaling pathway for initiating cell death. It also influenced apoptotic-related proteins by increasing the expression of the pro-apoptotic FasL protein and decreasing the anti-apoptotic Bcl-xl protein. Similarly, CAPE treatment has been found to induce apoptotic cell death in approximately 40% of RKO colorectal cancer cells. This induction of apoptosis may be mediated by regulating p53 phosphorylation, which in turn leads to the inhibition of survivin, a protein that typically prevents apoptosis. Morphological observations of cancer cells treated with related compounds show changes consistent with apoptosis, including early and late apoptotic features, with minimal evidence of necrosis.
| Compound | Cell Line | Observed Effect | Potential Mechanism | Source |
|---|---|---|---|---|
| Caffeic Acid Phenethyl Ester (CAPE) | HCT116 (Colorectal Cancer) | Inhibition of proliferation; Induction of G0/G1 cell cycle arrest | Decreased β-catenin protein expression | |
| Caffeic Acid | T47D (Breast Cancer) | Induction of apoptosis | Activation of the Fas/FasL system; Regulation of Bcl-2 family proteins | |
| Caffeic Acid Phenethyl Ester (CAPE) | RKO (Colorectal Cancer) | Induction of apoptosis | Regulation of p53 phosphorylation; Inhibition of survivin expression |
The chemopreventive potential of this compound has been suggested by its observed antimutagenic effect in an animal model. This activity was noted in studies involving Yamabudo (Vitis coignetiae) juice, where this compound is a key ingredient. The ability to counteract mutagens is a critical aspect of chemoprevention, as it involves inhibiting the initiation phase of carcinogenesis.
The mechanisms underlying these chemopreventive effects are likely linked to the antioxidant properties of this compound and its parent compound, caffeic acid. Caffeic acid has demonstrated a capacity to inhibit the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to cancer development. By reducing ROS formation, this compound may protect cells from oxidative stress-induced DNA damage, a key step in mutagenesis. Studies on hybrid molecules derived from caffeic acid have shown that these compounds can reduce ROS formation in colorectal cancer cells, highlighting the potential for this class of compounds to act through antioxidant-related pathways.
Hepatoprotective and Neuroprotective Mechanisms in Preclinical Models
This compound has demonstrated a significant protective role against liver damage in preclinical models, an effect often described as "liver detoxifying". This hepatoprotective activity is strongly associated with its ability to mitigate oxidative stress. In a rat model of cyclophosphamide-induced interstitial cystitis, which also involves systemic oxidative stress, oral administration of this compound led to a substantial restoration of endogenous antioxidant enzymes. Specifically, it significantly increased the levels of superoxide dismutase (SOD) by 93%, catalase (CAT) by 92%, and glutathione (GSH) by 90% compared to the diseased group.
The mechanism of hepatoprotection by related compounds like CAPE involves the suppression of oxidative stress markers. In models of liver fibrosis, CAPE treatment significantly reduced elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing tissue levels of GSH and the activities of CAT and SOD. This suppression of oxidative stress is considered a crucial aspect of its protective effect against liver cell toxicity. These findings suggest that this compound's ability to bolster the cellular antioxidant defense system is a primary mechanism for its hepatoprotective effects.
| Biomarker | Effect of this compound | Percentage Change vs. Diseased Group | Source |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased | +93% | |
| Catalase (CAT) | Increased | +92% | |
| Glutathione (GSH) | Increased | +90% | |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased | -97% | |
| Interleukin-6 (IL-6) | Decreased | -90% | |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | -96% |
This compound is recognized for its neuroprotective effects. The underlying mechanisms are linked to the potent antioxidant and anti-inflammatory activities of its parent compound, caffeic acid. Neuroinflammation, primarily mediated by the activation of microglial cells, is a critical factor in the progression of many neurodegenerative disorders.
Studies on CAPE have shown it can effectively antagonize microglial activation. In experimental models, CAPE was found to inhibit the production of nitric oxide (NO) and the expression of key inflammatory signaling proteins such as p-p38, p-ERK, p-Akt, and p-JNK in lipopolysaccharide (LPS)-stimulated microglial cells. Furthermore, CAPE treatment resulted in the upregulation of anti-inflammatory molecules, including hemeoxygenase-1 (HO-1) and erythropoietin (EPO). Research on caffeic acid in animal models of Alzheimer's disease demonstrated that it could significantly reduce the number of activated microglia and astrocytes in the brain. This modulation of neuroinflammation, by suppressing pro-inflammatory pathways and enhancing anti-inflammatory responses, represents a key neuroprotective mechanism for this compound and its related compounds.
Immunomodulatory Properties in Cellular Contexts
This compound exhibits immunomodulatory properties, as evidenced by its ability to increase granulocyte/macrophage-colony forming cells from the femurs of female animal models by 70%. This suggests a role in stimulating the proliferation and differentiation of certain immune cell lineages. The anti-inflammatory effects of this compound are also well-correlated with its presence in natural extracts like grape juice.
Investigations into its parent compound, caffeic acid, provide further detail on its effects on immune cells. Caffeic acid has been shown to significantly enhance the killing activity of isolated natural killer (NK) cells and cytotoxic T lymphocytes (CTL), which are crucial for eliminating virally infected and cancerous cells. It also enhances lysosomal enzyme activity in murine peritoneal macrophages, indicating a potential role in activating these key phagocytic cells. In studies with CAPE, the compound was found to increase T lymphocyte blastogenesis, suggesting it promotes the proliferation of T cells. This was accompanied by a significant increase in the production of important cytokines such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ), which are vital for coordinating immune responses. These findings collectively indicate that this compound can modulate immune cell functions, suggesting its potential to enhance host immune responses.
Activation of Specific Immune Cell Populations (e.g., Neutrophils, Macrophages, Natural Killer Cells)
Research into the immunomodulatory properties of this compound has shown its ability to influence the proliferation and activity of key immune cells. A notable finding is its effect on macrophage populations. One study reported that this compound can increase granulocyte/macrophage-colony forming cells from the femurs of female animal models by 70%, suggesting a significant stimulatory effect on macrophage proliferation and differentiation researchgate.net.
While direct studies on the activation of neutrophils and natural killer (NK) cells by this compound are limited, research on its parent compound, caffeic acid, provides some insights. Caffeic acid has been shown to modulate the activation of neutrophils, suggesting that its derivatives may have similar properties mdpi.com. Furthermore, studies on caffeic acid have indicated that it can enhance the killing activity of isolated NK cells, suggesting a potential for this compound to have similar effects nih.gov. However, further research is needed to specifically determine the direct effects of this compound on these immune cell populations.
Stimulation of Phagocytosis and Production of Reactive Oxygen Species
The production of reactive oxygen species (ROS) by immune cells is a double-edged sword; it is essential for killing pathogens but can also contribute to inflammation and tissue damage if not properly regulated. Research on this compound has demonstrated its ability to modulate oxidative stress by affecting the levels of antioxidant enzymes nih.govacs.org. In a study on cyclophosphamide-induced interstitial cystitis in rats, this compound administration was found to significantly increase the levels of superoxide dismutase (SOD) and catalase (CAT), while decreasing the levels of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, a reactive nitrogen species nih.govacs.org. This suggests that this compound may play a role in regulating the oxidative burst in immune cells.
Antimicrobial and Antifungal Activity Assessment
This compound has demonstrated moderate antifungal activity against certain fungal species. In one study, it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida glabrata and 128 µg/mL against a strain of Candida auris (CAU-01) mdpi.comresearchgate.net.
While extensive data on the antibacterial activity of this compound is limited, studies on its constituent, caffeic acid, have shown inhibitory effects against various bacteria. For example, caffeic acid has been found to inhibit the growth of Staphylococcus aureus with MIC values ranging from 256 µg/mL to 1024 µg/mL nih.gov.
Biofilm formation, a process where microorganisms adhere to a surface and produce a protective matrix, is a significant factor in antimicrobial resistance. While direct studies on this compound's effect on biofilm formation are not widely available, research on caffeic acid and its derivatives has shown promising results. Caffeic acid has been found to disrupt the biofilm formation of Escherichia coli nih.gov. Furthermore, caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, has been shown to inhibit biofilm formation by various oral bacteria, including Streptococcus mutans, and the fungus Candida albicans nih.govnih.gov.
Antifungal Activity of this compound
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Candida glabrata | - | 16 µg/mL | mdpi.comresearchgate.net |
| Candida auris | CAU-01 | 128 µg/mL | mdpi.comresearchgate.net |
Interactions with Key Biological Macromolecules and Enzymes
This compound, being an ester of caffeic acid, possesses an o-diphenol structure, which makes it a substrate for polyphenol oxidase (PPO) enzymes bslonline.org. PPO is responsible for the enzymatic browning of fruits and vegetables. The oxidation of this compound by PPO leads to the formation of o-quinones, which are highly reactive molecules that can then undergo further reactions to form brown pigments nih.govresearchgate.net. This enzymatic oxidation of this compound is a key reaction in the browning of grape must and wine researchgate.net. While specific kinetic parameters such as Kₘ and Vₘₐₓ for this compound with PPO are not detailed in the available search results, its role as a primary substrate in enzymatic browning reactions is well-established.
Interaction with Membrane Channels and Receptors
In controlled experimental settings, the mechanisms underlying the biological effects of this compound have been investigated through its interaction with specific membrane channels and receptors. Studies on bladder smooth muscle strips have indicated that this compound may exert its effects through the modulation of several key signaling pathways. nih.gov
To elucidate these mechanisms, tissue preparations were pre-incubated with various receptor, channel, and enzyme blockers. nih.gov The findings suggest that the relaxant response of this compound on bladder tissue is potentially mediated through the inhibition of M₃ muscarinic receptors. nih.gov Furthermore, the activity of this compound appears to involve the modulation of ion channels, specifically ATP-sensitive potassium channels and calcium channels. nih.gov The involvement of the cyclooxygenase (COX) enzyme pathway has also been implicated in the compound's mechanism of action. nih.gov These investigations, utilizing specific blockers like atropine, methoctramine, glibenclamide, and barium chloride, point towards a multi-target interaction profile for this compound at the membrane level. nih.gov
Computational Biology Approaches: In Silico Modeling and Molecular Docking Studies of this compound Activity
Computational biology, particularly through in silico modeling and molecular docking, serves as a powerful tool to predict and analyze the molecular interactions between a ligand, such as this compound, and its protein targets. These methods calculate the binding affinity and orientation of a compound within the active site of a receptor, providing insights into its potential biological activity at a molecular level.
Molecular docking studies have been employed to confirm and explain the antioxidant and anti-inflammatory activities of this compound by examining its interaction with specific protein targets. nih.gov These computational analyses reveal detailed information about the binding energy, inhibition constants (Ki), and the specific amino acid residues involved in the interaction.
For instance, docking studies have shown that this compound exhibits strong binding affinity for antioxidant enzymes and pro-inflammatory cytokines. A significant interaction was observed with the glutathione (GSH) receptor (PDB ID: 3DK4), where it displayed a binding energy of -10.92 kcal/mol, suggesting a potent antioxidant capability. nih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions with key residues such as PRO160, SER161, TRP287, and ILE289. nih.gov
Similarly, this compound demonstrated a notable binding affinity for the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) (PDB ID: 4TWT), with a binding energy of -10.15 kcal/mol. nih.gov This interaction involves three hydrogen bonds and three hydrophobic bonds with residues including ALA96, LYS98, and TYR119, providing a structural basis for its anti-inflammatory effects. nih.gov Other studies have also explored the binding interactions of this compound with enzymes like α-glucosidase, identifying hydrogen bonding and π-π hydrophobic forces as the primary interaction types. researchgate.net
These in silico findings are crucial for understanding the structure-activity relationships of this compound and corroborating experimental data. The data generated from these studies, including binding energies and interacting residues, are summarized in the tables below.
Table 1: Molecular Docking Parameters of this compound with Antioxidant and Pro-inflammatory Receptors nih.gov
| Target Receptor | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues |
|---|---|---|---|---|
| Catalase (CAT) | 1DGB | -7.14 | 5.86 | LEU721, GLU723, LEU726, TRP755, MET759, LEU763, PHE778, LEU797 |
| Glutathione (GSH) | 3DK4 | -10.92 | - | PRO160, SER161, THR176, SER177, GLY196, TYR197, ILE198, TRP287, ALA288, ILE289, GLY290 |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Atropine |
| Barium chloride |
| This compound |
| Glibenclamide |
Degradation Pathways and Stability Profiles of Caftaric Acid
Enzymatic Oxidation and Biotransformation Pathways
Enzymatic reactions, primarily mediated by polyphenoloxidase (PPO), are a major route for the degradation of caftaric acid, leading to the formation of various derivatives.
Polyphenoloxidase (PPO) is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds to highly reactive o-quinones. cabidigitallibrary.orgmdpi.com In the context of grape processing, when grape tissues are damaged, PPO comes into contact with its substrates, such as this compound, which are normally compartmentalized within the plant cell vacuoles. cabidigitallibrary.org This initiates the enzymatic browning process. cabidigitallibrary.org
The primary role of PPO is to oxidize o-diphenols, like this compound, into their corresponding o-quinones. wikipedia.org These quinones are unstable and can undergo further reactions, including polymerization to form brown pigments or reactions with other nucleophilic species present in the medium. wikipedia.orgmdpi.com The enzymatic oxidation of this compound is a rapid process, and in the presence of other phenolic compounds like flavan-3-ols, this compound is often oxidized preferentially. nih.govresearchgate.net The resulting this compound quinone is a potent oxidizing agent and can participate in coupled oxidation reactions, regenerating this compound while oxidizing other phenols. researchgate.netvt.edu This catalytic cycle highlights the central role of PPO in initiating oxidative changes in grape must and wine.
The activity of PPO is influenced by several factors, including temperature and the presence of inhibitors like sulfur dioxide. vt.edu Lowering the temperature can significantly reduce PPO activity, and sulfur dioxide is a potent inhibitor of the enzyme. vt.edu
In the presence of glutathione (B108866) (GSH), a naturally occurring tripeptide in grapes, the o-quinone of this compound undergoes a rapid reaction to form 2-S-glutathionyl this compound. wikipedia.orgresearchgate.netajevonline.org This compound is often referred to as the "Grape Reaction Product" (GRP). wikipedia.orgresearchgate.net The formation of GRP is a crucial step in preventing the browning of white wine, as it effectively traps the reactive o-quinone and prevents its polymerization into brown pigments. researchgate.netnih.gov
The structure of 2-S-glutathionyl this compound has been characterized using techniques such as proton NMR and mass spectrometry. exlibrisgroup.comacs.org The reaction involves the nucleophilic addition of the sulfhydryl group of glutathione to the C-2 position of the aromatic ring of the this compound quinone. biointerfaceresearch.com While GRP itself is not a substrate for grape PPO, it can be oxidized by other enzymes, such as laccase from Botrytis cinerea. researchgate.netresearchgate.net
Over time, especially during wine aging, 2-S-glutathionyl this compound can undergo hydrolysis, leading to the formation of other derivatives, including 2-S-glutathionyl-trans-caffeic acid and 2-S-cysteinyl-trans-caftaric acid. nih.govacs.org
Besides glutathione, other endogenous sulfhydryl-containing compounds, such as cysteine, can also react with the o-quinone of this compound. ajevonline.orgajevonline.org The enzymatic oxidation of this compound in the presence of cysteine leads to the formation of S-cysteinyl this compound. biointerfaceresearch.comajevonline.org
Non-Enzymatic Degradation and Chemical Transformations
This compound can also degrade through non-enzymatic pathways, which are influenced by factors such as oxygen availability, pH, and the presence of chemical preservatives.
The non-enzymatic oxidation of this compound, also known as autoxidation, is significantly influenced by the presence of oxygen. ajevonline.org In model solutions and wine, the degradation of caffeic acid (a component of this compound) follows first-order kinetics and is accelerated in the presence of 100% oxygen. ajevonline.org This oxidation leads to the formation of brown-colored products, and the extent of browning correlates with the amount of caffeic acid consumed. ajevonline.org
The pH of the medium also plays a crucial role in the stability of this compound. The rate of non-enzymatic oxidation of caffeic acid has been shown to increase at a higher pH. ajevonline.org In winemaking, managing oxygen exposure is critical to minimize the non-enzymatic degradation of phenolic compounds, including this compound, thereby preserving the quality and color of the wine. mdpi.com
Sulfur dioxide, often added to wine as a preservative in the form of bisulfite or sulfite, can react with the o-quinone of this compound. researchgate.netnih.gov This reaction competes with the nucleophilic addition of glutathione. researchgate.netnih.gov The interaction between bisulfite and the this compound quinone can lead to the formation of several sulfonated and sulfated derivatives of this compound. researchgate.netnih.gov
High-resolution mass spectrometry and nuclear magnetic resonance (NMR) techniques have been used to identify and characterize these reaction products in wine. researchgate.netnih.gov The identified compounds include 5-sulfo-(E)-caftaric acid, 2-sulfo-(Z)-caftaric acid, 2-sulfo-(E)-caftaric acid, (E)-caftaric acid-4-O-sulfate, and (E)-caftaric acid-3-O-sulfate. researchgate.netnih.gov The presence and concentration of these products in commercial wines suggest that the reaction between bisulfite and the this compound quinone is a significant pathway in the chemical transformation of this compound in sulfited wines. researchgate.netnih.gov This reaction also plays a role in preventing oxidative browning by consuming the reactive quinone. uchile.cl
Interactive Data Tables
Enzymatic Oxidation of this compound in the Presence of Various Compounds
The following table summarizes the effect of different compounds on the enzymatic oxidation of this compound. The data highlights the percentage of this compound retained and the formation of new products. biointerfaceresearch.comajevonline.org
| Phenol (B47542) Oxidized | Compound Added | % Phenol Retained | Product % to Origin | % of Loss |
| This compound (36 mg/L) | None | 0 | 0 | 100 |
| This compound (36 mg/L) | Proline | 0 | 0 | 100 |
| This compound (36 mg/L) | Lysine | 0 | 0 | 100 |
| This compound (36 mg/L) | Adenine | 0 | 0 | 100 |
| This compound (36 mg/L) | Guanosine | 0 | 0 | 100 |
| This compound (36 mg/L) | Xanthine | 0 | 0 | 100 |
| This compound (36 mg/L) | Methionine | 47 | 0 | 53 |
| This compound (36 mg/L) | Cystine | 35 | 0 | 65 |
| This compound (36 mg/L) | Cysteine | 0 | 77 | 23 |
| This compound (36 mg/L) | Glutathione | 0 | 76 | 24 |
| This compound (36 mg/L) | Sodium sulfide (B99878) (H2S) | 0 | 20 | 80 |
| This compound (36 mg/L) | 1,4-Dithiothreitol | 0 | 0 | 100 |
| This compound (36 mg/L) | 2-Mercaptoethanol | 0 | 48 | 52 |
| This compound (36 mg/L) | Mercaptoethanolamine | 0 | 54 | 46 |
| This compound (36 mg/L) | α-Mercaptopropionyl glycine | 0 | 41 | 59 |
| This compound (36 mg/L) | 2-Amino-6-mercapto purine | 0 | 43 | 57 |
| This compound (36 mg/L) | α-Thioglycerol | 0 | 28 | -- |
Reaction Products of this compound with Bisulfite
This table lists the reaction products of this compound with bisulfite that have been identified in commercial wine. researchgate.netnih.gov
| Compound | Name |
| a | 5-sulfo-(E)-caftaric acid |
| b | 2-sulfo-(Z)-caftaric acid |
| c | 2-sulfo-(E)-caftaric acid |
| d | (E)-caftaric acid-4-O-sulfate |
| e | (E)-caftaric acid-3-O-sulfate |
Formation of Furan (B31954) Derivatives during Storage and Processing
The degradation of this compound during the storage and processing of complex matrices, such as wine, can contribute to the formation of various compounds, including furan derivatives. These derivatives, which can influence the sensory profile of the final product, may arise from the complex cascade of reactions known as the Maillard reaction, involving reducing sugars and amino acids. oeno-one.euresearchgate.net Research indicates that hydroxycinnamic acids like this compound can play a role in the synthesis of these compounds. researchgate.netnih.gov
A study investigating the influence of this compound on furan-derived compounds in base wines stored for 90 days found that its presence could slightly increase the concentration of certain furan derivatives. researchgate.netmdpi.com Specifically, the addition of 5 mg/L of this compound to base wine stored at 15°C led to a 39% increase in the concentration of homofuraneol. researchgate.netmdpi.com
Higher storage temperatures also appear to influence the formation of these compounds. In the same study, storage at 30°C resulted in significantly greater concentrations of furfural (B47365) in all treated samples compared to a control group. mdpi.com While this compound's direct contribution to furfural at this temperature was part of a combined effect with other precursors, it highlights the role of degradation conditions in the formation of these volatile compounds. mdpi.com The table below summarizes the findings on the impact of this compound addition on the concentration of specific furan derivatives at different storage temperatures.
Table 1: Effect of this compound Addition (5 mg/L) on Furan Derivative Concentrations in Base Wine after 90 Days
| Furan Derivative | Storage Temperature | Change in Concentration with this compound Addition |
|---|---|---|
| Homofuraneol | 15°C | ▲ 39% increase |
| Furfural | 15°C | No significant change |
Data sourced from a study on base wines. mdpi.com
Factors Influencing this compound Stability in Complex Matrices
The stability of this compound is highly dependent on environmental and processing factors. Its degradation can be initiated or accelerated by exposure to oxygen, elevated temperatures, and specific processing techniques, leading to significant losses from the original matrix. etslabs.comopenagrar.de
Impact of Temperature and Storage Conditions
Temperature is a critical factor governing the stability of this compound during storage. Elevated temperatures generally accelerate its degradation. nih.gov Studies on wine have shown that chemical changes, including the degradation of phenolic compounds, occur at a faster rate at higher temperatures. nih.gov
In one study, base wines fortified with caffeic and caftaric acids were stored at 15°C and 30°C for 90 days. mdpi.com The concentration of this compound was found to be better preserved at the lower temperature. In most treatments, the 15°C samples exhibited a higher concentration of this compound at the end of the 90-day period compared to those stored at 30°C. mdpi.com Another study on Merlot wines stored at various temperatures (4°C, 25°C, and 45°C) also noted that hydrolysis of this compound is a slow process during conventional aging but is significantly accelerated at high temperatures. nih.gov
The presence of light and high relative humidity can also negatively impact the stability of related phenolic acids, suggesting similar vulnerabilities for this compound. For instance, research on chicoric acid, another caffeic acid derivative, showed that light exposure decreased its concentration after 90 days of storage, and high humidity (80% RH) led to degradation after 135 days. frontiersin.org Proper storage, therefore, involves controlling these environmental parameters to minimize degradation. researchgate.net
Table 2: Influence of Storage Temperature on this compound Retention
| Matrix | Storage Duration | Temperature Comparison | Finding |
|---|---|---|---|
| Base Wine | 90 days | 15°C vs. 30°C | Higher retention of this compound at 15°C. mdpi.com |
| Red Wine | 150 days | 4°C, 25°C, 45°C | Degradation and hydrolysis accelerate at higher temperatures. nih.gov |
Effects of Processing Methods on Degradation Kinetics
Processing methods have a profound effect on the stability and degradation rate of this compound, with oxidation being a primary pathway for its loss, especially in grape juice and wine production. etslabs.comajevonline.org The degradation can be extremely rapid, with significant losses occurring within minutes of processing if protective measures are not taken. openagrar.de
Enzymatic oxidation, catalyzed by polyphenol oxidase (PPO), is a major cause of this compound degradation during grape crushing and must handling. etslabs.comajevonline.org This rapid oxidation converts this compound into a highly reactive o-quinone. etslabs.com This quinone can then participate in further reactions, including reacting with glutathione (GSH), a compound naturally present in grapes, to form 2-S-glutathionyl this compound, a specific adduct often referred to as Grape Reaction Product (GRP). etslabs.comajevonline.org The rate of this conversion is swift; studies have shown that this compound loss is considerable within 10 minutes of unprotected crushing and nears completion within an hour. openagrar.de Processing techniques that minimize oxygen exposure, such as inert gas blanketing, can significantly reduce this oxidative loss. openagrar.de
In addition to oxidation, hydrolysis can also contribute to this compound degradation. The ester bond linking caffeic acid and tartaric acid can be cleaved, a reaction that is accelerated by high temperatures and low pH conditions. nih.govmdpi.com For example, subjecting juice concentrates to accelerated aging at 70°C with a low pH resulted in decreased concentrations of GRP, likely due to the acid hydrolysis of the molecule. mdpi.com Some commercial enzyme preparations used in food processing may also possess cinnamic esterase activity, which can hydrolyze this compound to release free caffeic acid. etslabs.com Therefore, the choice of processing enzymes and the control of temperature and pH are crucial for managing the degradation kinetics of this compound. iosrjournals.orgajol.info
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5281794 |
| Caffeic acid | 689043 |
| Tartaric acid | 875 |
| Homofuraneol | 33700 |
| Furfural | 2129 |
| Ethyl-2-furoate | 11219 |
| Glutathione | 124886 |
| 2-S-Glutathionyl this compound | 5315801 |
Caftaric Acid in Plant Biology and Physiological Functions
Distribution and Accumulation Patterns in Plant Tissues and Species
Caftaric acid, a prominent hydroxycinnamic acid, is widely distributed in the plant kingdom. It is an ester formed from caffeic acid and tartaric acid and is recognized as a significant phenolic compound in various fruits and medicinal plants. wikipedia.orgbiointerfaceresearch.com Its accumulation varies considerably depending on the species, the specific plant tissue, and the cultivar.
This compound is the most abundant non-flavonoid phenolic compound found in the juice of grapes (Vitis vinifera) and subsequently influences the characteristics of wine. wikipedia.orgphytopurify.com It is primarily located in the flesh and skin of the grape berry. extension.orgnih.gov The concentration of this compound is not uniform across all grape varieties, with some cultivars accumulating significantly higher amounts than others. For instance, research has shown that the Grenache variety contains a particularly high concentration of this compound, with levels around 200 mg/L in juice when fully protected from oxidation. openagrar.deopenagrar.de In contrast, varieties like Carignane exhibit much lower levels, approximately 50 mg/L. openagrar.de
Studies comparing different cultivars have highlighted this genetic control over accumulation. openagrar.de For example, at the bunch closure stage of development, Pinot Noir and Glera varieties were found to have the highest this compound content among the red and white varieties tested, reaching 412.10 mg/L and 298.86 mg/L, respectively. nih.gov The compound is found in the vacuolar juice and is easily expressed during processing. openagrar.de
Table 1: this compound Content in Select Vitis vinifera Varieties
| Grape Variety | Tissue/Product | Reported Concentration |
|---|---|---|
| Grenache | Juice | ~200 mg/L openagrar.de |
| Pinot Noir | Juice (at bunch closure) | 412.10 ± 12.28 mg/L nih.gov |
| Glera | Juice (at bunch closure) | 298.86 ± 7.55 mg/L nih.gov |
| White Riesling | Juice (at 7 °Brix) | ~400 ppm core.ac.uk |
| Carignane | Juice | ~50 mg/L openagrar.de |
This compound is a key bioactive component in several species of the genus Echinacea, most notably Echinacea purpurea (Eastern purple coneflower) and Echinacea pallida. wikipedia.orgnowfoods.com Its concentration varies significantly between different parts of the plant, such as the roots, leaves, stems, and flowers. nih.govresearchgate.net
In E. purpurea, this compound is found in both the aerial parts and the roots. mdpi.com One study on Bulgarian-grown E. purpurea reported this compound concentrations of 0.9% in the aerial parts during the vegetative and flowering phases and 0.5% in the roots. mdpi.comresearchgate.net Research indicates that E. purpurea is generally richer in both chicoric and caftaric acids compared to E. pallida. mdpi.com For instance, an analysis reported this compound levels of 17 mg/g in the aerial parts and 7 mg/g in the roots of E. purpurea, while E. pallida contained 10 mg/g in its aerial parts and 2.5 mg/g in its roots. mdpi.com The European Pharmacopoeia utilizes this compound, along with cichoric acid, as a marker for evaluating the quality of E. purpurea herbal material, requiring a minimum of 0.1% in flowering aerial parts and 0.5% in the roots. mdpi.com
Table 2: this compound Content in Echinacea Species and Plant Parts
| Species | Plant Part | Developmental Stage | Reported Concentration |
|---|---|---|---|
| E. purpurea | Aerial Parts | Vegetative & Flowering | 0.9% mdpi.comresearchgate.net |
| E. purpurea | Roots | Vegetative & Seeding | 0.5% mdpi.comresearchgate.net |
| E. purpurea | Aerial Parts | Not Specified | 17 mg/g mdpi.com |
| E. purpurea | Roots | Not Specified | 7 mg/g mdpi.com |
| E. pallida | Aerial Parts | Not Specified | 10 mg/g mdpi.com |
| E. pallida | Roots | Not Specified | 2.5 mg/g mdpi.com |
This compound is also a known constituent of common chicory (Cichorium intybus). wikipedia.orgphytopurify.combiosynth.com It is one of several phenolic compounds, including chicoric and chlorogenic acids, identified in various parts of the chicory plant. researchgate.netnih.gov The compound has been identified in aqueous decoctions of Cichorium intybus, where it is a major component. biointerfaceresearch.com Beyond grapes, Echinacea, and chicory, this compound is abundantly present in raisins, a direct derivative of grapes. wikipedia.org
The concentration of this compound is subject to significant variability, driven primarily by the genetic background of the plant. This is evident in the wide range of concentrations observed across different grape cultivars. As noted previously, varieties such as Grenache, Pinot Noir, and Glera are genetically predisposed to accumulate high levels of this compound, while others like Carignane produce much less. openagrar.deopenagrar.denih.gov This strong varietal control means that two harvests of the same cultivar, such as Ruby Cabernet, will have much more similar this compound profiles to each other than to other varieties, even under different growing conditions. openagrar.de
This variability extends to Echinacea, where different species within the same genus show distinct accumulation patterns. Studies consistently show that Echinacea purpurea contains higher concentrations of this compound than Echinacea pallida, highlighting inter-species differences. mdpi.com
Developmental and Environmental Regulation of this compound Content
The accumulation of this compound is dynamically regulated throughout the plant's life cycle, with concentrations changing significantly during maturation.
In Vitis vinifera, the synthesis of hydroxycinnamates like this compound occurs predominantly in the early stages of berry development, before the onset of ripening (veraison). extension.orgnih.gov During the subsequent ripening phase, as the berry expands in size, the concentration of this compound (e.g., in mg/L of juice) typically decreases. openagrar.de This decline is largely attributed to a dilution effect as the berry's volume increases, although the absolute amount per berry may remain relatively constant or increase slightly before declining. nih.govcore.ac.uk For example, studies on White Riesling grapes showed a drop in this compound concentration from nearly 400 ppm to less than 200 ppm as the berry's sugar content increased from 7 to 11 °Brix. core.ac.uk A similar decreasing trend in concentration was observed in Grenache grapes during maturation. core.ac.uk In overripe, shriveling berries, the concentration may rise again due to water loss. openagrar.de
In Echinacea species, the content of this compound also fluctuates with the plant's developmental phase. Research monitoring E. purpurea showed that in the aerial parts, the concentration was stable at 0.9% through both the vegetative and flowering phases. mdpi.comresearchgate.net In the roots, however, the content can change between the vegetative, flowering, and seed formation stages, indicating that the timing of harvest is a critical factor for the phytochemical profile of the final product. mdpi.commdpi.com
Table 3: Effect of Maturation on this compound Concentration in Grape Juice
| Grape Variety | Ripeness Stage | This compound Concentration | Observed Trend |
|---|---|---|---|
| White Riesling | 7 °Brix → 11 °Brix | ~400 ppm → <200 ppm | Decreasing core.ac.uk |
| Grenache | 8.5 °Brix → 20.2 °Brix | 337 mg/L → 267 mg/L | Decreasing core.ac.uk |
| Pinot Noir | Bunch Closure → Veraison | 412.10 mg/L → Lower | Decreasing nih.gov |
Impact of Light Exposure and Other Abiotic Environmental Factors
The biosynthesis and accumulation of this compound in plants are significantly influenced by various abiotic environmental factors, most notably light exposure. As a hydroxycinnamic acid (HCA), the concentration of this compound can fluctuate based on the intensity and duration of light the plant receives. In grapevines, for instance, the accumulation of HCAs, including this compound, is directly influenced by the amount of light exposure the grape bunches receive. nih.gov This response is part of the plant's broader mechanism to cope with environmental stimuli, where the production of phenolic compounds is altered as an adaptive measure. researchgate.net
Different abiotic stressors can modulate the synthesis, concentration, and functional effectiveness of caffeic acid and its derivatives like this compound. researchgate.net Environmental challenges such as high salinity, drought, UV radiation, and extreme temperatures trigger changes in the plant's secondary metabolism, often leading to an increased production of these compounds as a protective response. researchgate.nethilarispublisher.com
Proposed Physiological Roles of this compound in Plant Systems
This compound, a prominent derivative of caffeic acid, is integral to several physiological processes in plants, particularly in mediating interactions with the environment. Its roles range from defense against pests and pathogens to coping with non-biological stressors and contributing to the plant's physical structure and internal communication.
Involvement in Plant Defense Mechanisms Against Biotic Stressors
This compound and other hydroxycinnamic acids are key components of the plant's defense arsenal (B13267) against a variety of biotic stressors, including fungi and pathogenic bacteria. nih.govresearcherslinks.com These compounds are actively involved in defense mechanisms, exhibiting properties that can deter or inhibit the growth of invading organisms. researcherslinks.com
Research has demonstrated the antifungal capabilities of caffeic acid and its esters. For example, caffeic acid has been shown to significantly inhibit the growth of the fungus Fusarium. researcherslinks.com This defensive role is a critical aspect of plant survival, and the presence of compounds like this compound in plant tissues forms a chemical barrier against pathogens.
| Stressor Type | Plant Response Involving this compound/Derivatives | Research Finding |
| Biotic (Fungi) | Antifungal Activity | Caffeic acid, a component of this compound, has been shown to significantly inhibit the growth of Fusarium. researcherslinks.com |
| Biotic (General) | Defense System Activation | Hydroxycinnamic acids, including this compound, are integral parts of the plant defense system. nih.gov |
Response to Abiotic Stress Conditions
Plants accumulate this compound and related compounds in response to various abiotic stresses as a protective strategy. hilarispublisher.com These stressors include salinity, drought, heavy metal toxicity, and UV radiation. hilarispublisher.comresearcherslinks.com The increased concentration of these phenolic compounds helps the plant to mitigate cellular damage and maintain physiological functions under adverse conditions.
Under salinity stress, for example, a higher accumulation of caffeic acid has been linked to increased salt tolerance in plants. hilarispublisher.com Caffeic acid acts as a potent antioxidant, scavenging harmful reactive oxygen species (ROS) that are produced in excess during stress conditions. hilarispublisher.comnbinno.com By neutralizing these free radicals, it protects vital cellular components from oxidative damage. nbinno.com This antioxidant activity is a primary mechanism through which this compound contributes to enhanced plant resistance against a wide range of environmental challenges. hilarispublisher.com
| Abiotic Stressor | Effect on Plant | Role of this compound/Caffeic Acid |
| Salinity | Ion toxicity, osmotic stress, oxidative damage. hilarispublisher.com | Higher accumulation is linked to increased salt tolerance. hilarispublisher.com Acts as an antioxidant to scavenge reactive oxygen species (ROS). hilarispublisher.com |
| Drought | Oxidative stress, disruption of water relations. researcherslinks.com | Helps reconcile the absorption of high-energy radiation in mesophyll cells. researcherslinks.com |
| Heavy Metals | Oxidative stress, damage to cell structures. researcherslinks.com | Inhibits lipid peroxidation, preventing cell damage. researcherslinks.com |
| UV Light | DNA damage, oxidative stress. hilarispublisher.com | Accumulates as a protective mechanism. hilarispublisher.com |
Contribution to Plant Structural Components and Signaling Pathways
Beyond its role in stress response, this compound is fundamentally involved in the structural integrity and internal signaling of plants. As a hydroxycinnamic acid, it serves as a key precursor in the biosynthesis of more complex polyphenols and is a structural component of the plant cell wall. nih.gov
This compound's precursor, caffeic acid, is a primary intermediate in the synthesis of lignin. researcherslinks.comresearchgate.net Lignin is a complex polymer that provides rigidity and structural support to the plant, effectively thickening cell walls. researcherslinks.com This reinforcement not only contributes to the physical strength of the plant but also creates a formidable barrier against pathogen invasion and enhances resistance to ion toxicity. researcherslinks.com
Furthermore, this compound and related compounds function as signaling molecules within the plant. nih.gov They can stimulate plant defense responses and regulate various physiological processes, demonstrating their integral role in the plant's complex communication network that manages growth, development, and defense. nih.govresearchgate.net
Biotechnological Production and Metabolic Engineering of Caftaric Acid
Development of Microbial Cell Factories for Caftaric Acid Biosynthesis
Saccharomyces cerevisiae, or baker's yeast, is a favored host for producing plant-derived secondary metabolites due to its eukaryotic nature, which facilitates the proper folding and function of plant enzymes, and its established use in large-scale industrial fermentations. nih.gov Engineering yeast for this compound production begins with establishing an efficient pathway for its precursor, caffeic acid, which is synthesized from the aromatic amino acid L-tyrosine. acs.org
The heterologous pathway involves two key enzymatic steps:
Tyrosine Ammonia-Lyase (TAL): This enzyme converts L-tyrosine into p-coumaric acid.
p-Coumarate 3-hydroxylase (C3H): This enzyme hydroxylates p-coumaric acid to produce caffeic acid. researchgate.net
Researchers have successfully introduced and optimized this two-step pathway in S. cerevisiae. acs.org However, the complete synthesis of this compound requires two additional components: a source of tartaric acid and a transferase enzyme to join the two precursors. The biosynthesis of chicoric acid, a related compound, in plants involves the enzyme caffeoyl-CoA:tartrate C-caffeoyltransferase, a member of the BAHD acyltransferase family, which first produces this compound as an intermediate. mdpi.com The heterologous expression of such an acyltransferase in a caffeic acid-producing yeast strain is the critical next step. Furthermore, engineering a pathway for tartaric acid biosynthesis, potentially from intermediates like 5-keto-D-gluconic acid, is also necessary to achieve de novo production of this compound. nih.govmdpi.com
Escherichia coli is another popular chassis for metabolic engineering due to its rapid growth, simple nutritional requirements, and the extensive availability of genetic tools. researchgate.net It has been successfully engineered to produce high titers of caffeic acid, with recent breakthroughs achieving concentrations up to 6.17 g/L. frontiersin.orgnih.gov The strategies employed are similar to those in yeast, involving the heterologous expression of TAL and C3H. researchgate.net For the C3H step, the two-component monooxygenase HpaBC from E. coli has been shown to be effective. researchgate.net
To complete the pathway for this compound production in E. coli, the introduction of a tartaric acid biosynthesis pathway and a suitable acyltransferase is required.
Tartaric Acid Pathway: Studies have demonstrated the potential for producing tartaric acid precursors in E. coli. For instance, a mutant transketolase from E. coli (K12 strain) was engineered to catalyze the formation of tartaric acid semialdehyde, a direct precursor to tartaric acid. mdpi.comresearchgate.net
Acyltransferase Activity: Plant-derived hydroxycinnamoyltransferases (HCTs) from the BAHD family are responsible for creating the ester bond in this compound. frontiersin.org Recombinant versions of these enzymes have been successfully expressed in E. coli for purification and biochemical characterization, demonstrating their functional compatibility with a prokaryotic host. frontiersin.orgnih.gov
The integration of these modules—caffeic acid production, tartaric acid production, and the final condensation step—into a single engineered E. coli strain is the primary goal for achieving efficient de novo biosynthesis of this compound.
Metabolic Engineering Strategies for Improving Biotechnological Yields
Achieving economically viable titers of this compound requires extensive metabolic engineering of the host organism. The goal is to maximize the flow of carbon from the central metabolism to the final product while minimizing the loss to competing pathways and preventing the accumulation of toxic intermediates.
A common strategy to enhance production is to identify and overexpress the genes encoding enzymes that catalyze the slowest, or "rate-limiting," steps in the biosynthetic pathway. frontiersin.org In the context of this compound, this involves several key targets:
Shikimate Pathway Enhancement: The biosynthesis of caffeic acid begins with L-tyrosine, which is derived from the shikimate pathway. To increase the precursor supply, feedback-resistant versions of key enzymes in this pathway, such as DAHP synthase (encoded by aroG in E. coli), are often overexpressed. acs.org
Caffeic Acid Pathway Enzymes: The primary enzymes for caffeic acid synthesis, TAL and C3H, are critical targets for overexpression to pull metabolic flux from L-tyrosine towards the desired product. frontiersin.org
Final Condensation Step: The acyltransferase that catalyzes the final esterification of caffeoyl-CoA with tartaric acid is a crucial bottleneck. mdpi.comfrontiersin.org Overexpressing a highly active and specific hydroxycinnamoyltransferase, such as EpHTT from Echinacea purpurea, would be essential to drive the reaction towards this compound and prevent the accumulation of its precursors. mdpi.com
Table 1: Examples of Genetic Modifications in Microbial Hosts for Precursor (Caffeic Acid) Production
| Host Organism | Genetic Modification Strategy | Key Genes Targeted | Reported Titer (Caffeic Acid) |
| S. cerevisiae | Combinatorial engineering: eliminate feedback inhibition, delete competing pathways, overexpress rate-limiting enzymes. | ARO4 (mutant), ARO7 (mutant), ARO10 (deletion), TAL, HpaBC | 11.432 mg/L acs.org |
| E. coli | Pathway engineering and transporter enhancement. | TAL, HpaBC, ycjP (transporter) | 6.17 g/L frontiersin.orgnih.gov |
| E. coli | Introduction of heterologous pathway from tyrosine. | TAL from Rhodotorula glutinis, C3H from Saccharothrix espanaensis | Not specified, but accumulation of p-coumaric acid noted as high. researchgate.net |
Microbial cells have complex metabolic networks where numerous pathways compete for the same precursors. To maximize the yield of this compound, it is crucial to eliminate or reduce the flux through these competing pathways. acs.org This is typically achieved by deleting the genes that encode key enzymes in the undesired pathways.
Key strategies include:
Blocking Precursor Diversion: L-tyrosine is a building block for many cellular components, including proteins and other aromatic compounds. Deleting genes that divert L-tyrosine away from the this compound pathway can significantly increase its availability. For example, in S. cerevisiae, deleting the ARO10 gene, which is involved in the catabolism of aromatic amino acids, has been shown to improve caffeic acid production. acs.org
Modern metabolic engineering relies heavily on systems biology to guide strain design in a rational, data-driven manner. frontiersin.orgnih.gov Rather than relying on trial and error, these approaches provide a holistic view of the cell's metabolism, allowing for more precise and effective interventions.
Metabolic Flux Analysis (MFA): MFA is a powerful computational tool used to quantify the rates (fluxes) of all intracellular reactions. nih.govresearchgate.net By using stable isotope tracers (like ¹³C-labeled glucose), MFA can create a detailed map of how carbon flows through the cell's metabolic network. This map can pinpoint unforeseen bottlenecks, identify hidden competing pathways, and quantify the carbon efficiency of the engineered pathway. nih.govresearchgate.net This information is invaluable for selecting the most impactful genes to overexpress or delete.
Omics-Based Approaches: Integrating data from genomics, transcriptomics (gene expression), and proteomics (protein levels) with metabolic models provides a multi-layered understanding of the cellular response to genetic engineering. acs.org For example, transcriptomics can reveal which native genes are upregulated or downregulated in response to the stress of producing a heterologous compound, guiding further engineering efforts to enhance strain robustness and productivity. frontiersin.org
For this compound, these approaches would be critical for balancing the two converging branches of the pathway—one leading to caffeic acid and the other to tartaric acid—and ensuring an adequate supply of cofactors like Coenzyme A (CoA) for the final enzymatic step.
Exploration of Non-Food Biomass Feedstocks
While much of the research on this compound production focuses on its presence in food-related sources like grapes, there is growing interest in utilizing non-food biomass to avoid competition with food supplies. researchgate.netbiointerfaceresearch.commdpi.com A significant area of exploration involves the use of agricultural and industrial by-products. For instance, the wine industry generates large quantities of grape pomace, a rich source of phenolic compounds, including this compound, that can be recovered and purified. mdpi.com
Unripe grapes (verjuice) have been identified as a particularly promising, simple, and efficient source for this compound recovery. mdpi.com This "green" alternative minimizes the need for complex extraction procedures and the use of organic solvents typically required for other plant materials. mdpi.com Research has demonstrated that verjuice has a less complex high-pressure liquid chromatography (HPLC) profile for hydroxycinnamic acids compared to other sources like Echinacea purpurea, facilitating the isolation of pure this compound. mdpi.com This approach not only provides a valuable product from a resource that might otherwise be underutilized but also aligns with the principles of a circular economy.
Plant Cell and Tissue Culture for this compound Production
Plant cell and tissue culture techniques have emerged as a powerful platform for the controlled production of this compound and other valuable secondary metabolites. nih.gov These in vitro systems, including adventitious root and suspension cultures, allow for the manipulation of culture conditions to optimize biomass and metabolite yields. nih.govnih.gov
Adventitious root cultures, known for their genetic stability and capacity for high-density growth in bioreactors, have been successfully employed for the production of this compound, particularly from Echinacea species. nih.govnih.govresearchgate.net Studies on Echinacea angustifolia and Echinacea purpurea have demonstrated the feasibility of scaling up adventitious root cultures from laboratory flasks to large-scale bioreactors for the commercial production of caffeic acid derivatives, including this compound. researchgate.netagriculturejournals.czresearchgate.netnih.gov
Research has shown that optimizing various parameters, such as nutrient medium composition, sucrose (B13894) concentration, and the use of elicitors like methyl jasmonate, can significantly enhance biomass and this compound accumulation. researchgate.net For instance, in a pilot-scale (500 L) bioreactor, methyl jasmonate treatment of E. angustifolia adventitious roots led to a substantial increase in the total content of caffeic acid derivatives. researchgate.net Large-scale cultivation of E. purpurea adventitious roots in 1,000 L bioreactors has yielded significant biomass, with a notable accumulation of this compound. researchgate.netnih.gov These findings underscore the potential of adventitious root cultures as a reliable and scalable platform for the industrial production of this compound. researchgate.netnih.govdntb.gov.ua
Table 1: Effect of Bioreactor Scale on Echinacea purpurea Adventitious Root Biomass and this compound Production
| Bioreactor Volume (L) | Dry Biomass (kg) | This compound (mg/g DW) | Source |
|---|---|---|---|
| 500 | 3.6 | Not specified | researchgate.netnih.gov |
| 1000 | 5.1 | 4 | researchgate.netnih.gov |
Cell suspension cultures offer another viable method for producing this compound. nih.govnih.gov These cultures, which consist of undifferentiated cells grown in a liquid medium, can be easily scaled up in bioreactors. nih.govnih.gov Research on Echinacea purpurea cell suspension cultures has shown that the biosynthesis of this compound and other polyphenols can be induced and enhanced through the manipulation of the culture medium and the application of elicitors. nih.gov
For example, transferring cells from a maintenance medium to a productive medium supplemented with a higher sucrose concentration can stimulate the production of these compounds. nih.gov Furthermore, the application of elicitors like methyl jasmonate has been shown to induce the expression of genes involved in the phenylpropanoid pathway, leading to increased accumulation of this compound and other related phenolics. nih.gov The phenylpropanoid pathway is the metabolic route responsible for the synthesis of these compounds, starting from the amino acid phenylalanine. dergipark.org.tr
Optimizing the physical and chemical environment of in vitro cultures is crucial for maximizing the yield of this compound. dergipark.org.trejbiotechnology.infomdpi.com Key parameters that have been investigated include nutrient composition, plant growth regulators, temperature, and light. researchgate.netresearchgate.net
Studies on Echinacea purpurea have demonstrated that the type and concentration of plant growth regulators, such as auxins and cytokinins, significantly influence callus induction and subsequent this compound production. ejbiotechnology.info The choice of explant material (e.g., leaf, petiole, root) also plays a critical role in the productivity of the culture. ejbiotechnology.info
Temperature and photoperiod are also key factors. For E. purpurea adventitious root cultures, a temperature of 20°C was found to be optimal for both biomass accumulation and the production of caffeic acid derivatives. researchgate.netresearchgate.net While biomass was highest in cultures grown in continuous darkness, the accumulation of caffeic acid derivatives, including this compound, was enhanced under a light/dark cycle. researchgate.netresearchgate.net Specifically, research on E. purpurea cell suspension cultures revealed that light exposure, particularly for a duration of 12 days, significantly increased this compound content by 70% compared to cultures kept in the dark. dergipark.org.trtrdizin.gov.trdergipark.org.tr
Table 2: Influence of Light on this compound Content in Echinacea purpurea Cell Suspension Cultures
| Incubation Period (days) | Light Condition | This compound (µg/g) | Source |
|---|---|---|---|
| 12 | Dark | 57.40 | dergipark.org.tr |
| 12 | Light | 120.63 | dergipark.org.tr |
The optimization of nutrient media, including the carbon source and nitrogen ratio, has also been shown to impact this compound production in Echinacea purpurea callus cultures. dergipark.org.tr For instance, the highest levels of this compound were obtained in a Murashige and Skoog (MS) medium containing 30 g/l sucrose and a specific ammonium (B1175870) to nitrate (B79036) ratio. dergipark.org.tr
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5281794 |
| Caffeic acid | 689043 |
| Chicoric acid | 5281764 |
| Chlorogenic acid | 1794427 |
| Methyl jasmonate | 5281981 |
| Sucrose | 5988 |
| Tartaric acid | 875 |
| Phenylalanine | 6140 |
| Indole-3-butyric acid | 8203 |
| 2,4-Dichlorophenoxyacetic acid | 1486 |
| 6-Benzylaminopurine | 135422 |
| Thidiazuron | 5424 |
Q & A
Q. What are the standard methods for extracting caftaric acid from plant materials?
this compound is commonly extracted using maceration with ethanol or methanol as solvents. The protocol involves optimizing solvent concentration (e.g., 20–50% ethanol), extraction time (30–300 minutes), and temperature (25–35°C). These parameters are selected based on the plant matrix, with grape pulp being a primary source. Ethanol concentration and temperature significantly influence yield, as higher ethanol percentages improve solubility, while excessive heat may degrade the compound .
Q. What analytical techniques are validated for quantifying this compound?
High-performance liquid chromatography (HPLC) with UV-Vis detection is the gold standard. Retention time and spectral matching against pure standards ensure specificity. The "multi-component by single marker" (QAMS) method, using relative correction factors (e.g., aesculetin as an internal standard), allows simultaneous quantification of this compound and related phenolic acids with high accuracy (RSD <3.0%) .
Q. What stability precautions are required for this compound during storage and experimentation?
this compound is stable under normal laboratory conditions but degrades when exposed to heat (>35°C) or strong oxidizers. Storage in airtight containers at 4°C in dark conditions minimizes decomposition. Toxic gases may form during thermal decomposition, necessitating proper ventilation .
Q. How can researchers confirm the identity and purity of isolated this compound?
For novel isolates, combine HPLC with mass spectrometry (LC-MS) for structural confirmation. Purity is assessed via chromatographic peak homogeneity (>95%) and nuclear magnetic resonance (NMR) spectroscopy. Known compounds require cross-referencing retention times and spectra with literature or commercial standards .
Advanced Research Questions
Q. How can a factorial experimental design optimize this compound extraction parameters?
A 2³ full factorial design evaluates interactions between ethanol concentration, extraction time, and temperature. ANOVA identifies significant factors (e.g., ethanol concentration contributes 45% variance), while regression models predict optimal conditions (e.g., 20% ethanol, 300 minutes, 35°C). Replication ensures reproducibility, and response surface methodology refines non-linear relationships .
Q. What mechanisms underlie this compound degradation during grape must processing, and how can they be mitigated?
Polyphenol oxidase (PPO) catalyzes this compound oxidation, forming glutathione-conjugated products like GRP. Adding sulfites (SO₂) inhibits PPO activity, reducing oxidation by 60–80%. Minimizing air exposure during crushing and using inert gas atmospheres (e.g., nitrogen) further preserves this compound levels .
Q. How should researchers address contradictory data on this compound stability across studies?
Discrepancies often arise from methodological variations. Standardize protocols for extraction (solvent pH, agitation), storage (temperature, light exposure), and analysis (HPLC column type, detection wavelength). Meta-analyses incorporating covariates (e.g., grape variety, harvest season) clarify context-specific stability patterns .
Q. What statistical methods are suitable for analyzing multi-factor interactions in this compound studies?
Multivariate ANOVA (MANOVA) handles correlated response variables (e.g., yield, purity). Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) differentiate extraction conditions or plant sources. Bootstrap resampling validates model robustness in small-sample studies .
Methodological Guidelines
- Experimental Replication : Include triplicate samples in extraction and analysis to account for biological and technical variability .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing methods in supplementary materials and avoiding redundant data in figures/tables .
- Ethical Compliance : For in vivo studies, align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
